TG2-179-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H14ClFN4O2S2 |
|---|---|
Molecular Weight |
485.0 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]acetamide |
InChI |
InChI=1S/C22H14ClFN4O2S2/c1-12-19(13-4-8-16(24)9-5-13)17(10-25)21(32-12)26-18(29)11-31-22-28-27-20(30-22)14-2-6-15(23)7-3-14/h2-9H,11H2,1H3,(H,26,29) |
InChI Key |
VUXYGZVVYUTNOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Cl)C#N)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Foundational & Exploratory
TG2-179-1: A Deep Dive into its Mechanism of Action as a BAP1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
TG2-179-1 has emerged as a potent and selective covalent inhibitor of BRCA1-associated protein-1 (BAP1), a deubiquitinase (DUB) enzyme.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its application in colon cancer research. The information presented herein is compiled from preclinical studies and is intended to inform further research and development efforts.
Core Mechanism: Covalent Inhibition of BAP1
This compound exerts its biological effects by directly targeting and inhibiting the deubiquitinase activity of BAP1.[1] The molecule is designed to form a covalent bond with the active site of the BAP1 enzyme, specifically with the cysteine residue Cys91, which is part of the catalytic triad (Cys91, His169, Asp184).[2][3] This irreversible binding effectively inactivates the enzyme, preventing it from removing ubiquitin from its substrate proteins.[3]
dot
Caption: Covalent inhibition of BAP1 by this compound.
Cellular Consequences of BAP1 Inhibition
The inhibition of BAP1 by this compound triggers a cascade of cellular events, primarily leading to cytotoxic effects in cancer cells.[1] Preclinical studies in colon cancer cell lines have demonstrated that treatment with this compound results in:
-
Defective DNA Replication: this compound treatment has been shown to reduce the speed of replication fork progression in a dose-dependent manner.[3] This indicates that BAP1 activity is crucial for proper DNA replication, and its inhibition leads to replication stress.
-
Increased Apoptosis: By inducing replication defects and other cellular stresses, this compound promotes programmed cell death (apoptosis) in colon cancer cells.[3]
These cellular outcomes underscore the potential of this compound as an anti-cancer agent, particularly in tumors where BAP1 plays a pro-survival role.[3]
Caption: Workflow for the deubiquitinase (DUB) activity assay.
Protocol:
-
Recombinant BAP1 is incubated with varying concentrations of this compound.
-
The deubiquitinase reaction is initiated by adding a fluorogenic substrate, such as Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC).
-
The cleavage of AMC from ubiquitin by active BAP1 results in a fluorescent signal that is monitored over time.
-
The rate of the reaction is used to determine the level of BAP1 inhibition by this compound.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of cancer cells.
Protocol:
-
Colon cancer cells are seeded at a low density in culture plates.
-
The cells are treated with increasing concentrations of this compound.
-
The cells are allowed to grow for a period of 10-14 days, with the medium and drug being refreshed periodically.
-
At the end of the incubation period, the colonies are fixed, stained (e.g., with crystal violet), and counted.
-
The number and size of colonies are used to determine the IC50 value. [3]
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay quantifies the extent of apoptosis induced by this compound.
Protocol:
-
Cells are treated with this compound for a specified period (e.g., 48 hours). [3]2. Both adherent and floating cells are collected and washed.
-
The cells are then stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters cells with compromised membranes, indicating late apoptosis or necrosis).
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations. [3]
DNA Fiber Assay
This assay directly visualizes and measures the progression of DNA replication forks.
Protocol:
-
Cells are sequentially pulsed with two different halogenated nucleotides, such as 5-chloro-2'-deoxyuridine (CldU) followed by 5-iodo-2'-deoxyuridine (IdU).
-
After labeling, the cells are lysed, and the DNA is spread on microscope slides.
-
The labeled DNA fibers are detected using specific antibodies against CldU and IdU, which are conjugated to different fluorophores.
-
The lengths of the CldU and IdU tracks are measured using fluorescence microscopy to determine the replication fork speed. [3]
Conclusion and Future Directions
This compound represents a promising lead compound for the development of novel anti-cancer therapies targeting BAP1. Its mechanism of action, centered on the covalent inhibition of BAP1's deubiquitinase activity, leads to significant cytotoxic effects in colon cancer cells through the induction of DNA replication stress and apoptosis. The provided quantitative data and experimental protocols offer a solid foundation for further investigation into the therapeutic potential of this compound. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, as well as the exploration of its efficacy in a broader range of cancer types. As of now, there is no publicly available information on clinical trials for this compound.
References
The Core Function of TG2-179-1: A BAP1 Inhibitor for Colon Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
TG2-179-1 is a potent and selective covalent inhibitor of BRCA1-associated protein 1 (BAP1), a deubiquitinase (DUB) with emerging significance in oncology. This technical guide delineates the core function of this compound, focusing on its mechanism of action, preclinical efficacy in colon cancer models, and the underlying signaling pathways. BAP1's role in DNA repair and cell cycle regulation presents a compelling therapeutic target, and this compound represents a key pharmacological tool to modulate its activity. This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies, and visual representations of the pertinent biological pathways to support further research and development efforts.
Introduction to BAP1 and Its Role in Cancer
BRCA1-associated protein 1 (BAP1) is a nuclear-localized deubiquitinase that plays a critical role in maintaining genomic stability and regulating cell proliferation.[1][2] Its function is multifaceted, involving chromatin remodeling, transcriptional regulation, and participation in the DNA damage response (DDR).[1][2] BAP1's primary known substrate is histone H2A, and by removing ubiquitin from H2A (H2A-Ub), it influences gene expression and the recruitment of DNA repair machinery.[1][3]
While traditionally considered a tumor suppressor, with inactivating mutations found in various cancers like uveal melanoma and mesothelioma, recent evidence suggests an oncogenic role for BAP1 in specific contexts, such as colon cancer.[4] In these instances, BAP1 upregulation is associated with accelerated DNA replication and suppression of replication stress, thereby promoting cancer cell proliferation.[4] This dual role underscores the context-dependent nature of BAP1's function and highlights the potential for therapeutic intervention by inhibiting its activity in cancers where it is oncogenic.
This compound: A Covalent Inhibitor of BAP1
This compound is a small molecule inhibitor that potently and selectively targets the deubiquitinase activity of BAP1.[4][5] It acts as a covalent inhibitor, forming a stable bond with the active site of BAP1, thereby irreversibly inactivating the enzyme.[4][5] This targeted inhibition of BAP1's enzymatic function is the basis for the cytotoxic effects of this compound observed in cancer cells.
Mechanism of Action
This compound exerts its anti-cancer effects by disrupting BAP1-mediated cellular processes that are critical for cancer cell survival and proliferation. The primary mechanism involves the inhibition of BAP1's deubiquitinase activity, leading to:
-
Defective DNA Replication: By inhibiting BAP1, this compound impairs the proper progression of DNA replication, leading to replication stress.[4]
-
Increased Apoptosis: The accumulation of replication stress and disruption of BAP1's role in DNA damage repair ultimately triggers programmed cell death (apoptosis) in cancer cells.[4][5]
Quantitative Data on this compound Efficacy
The preclinical efficacy of this compound has been evaluated in various colon cancer cell lines and in vivo models. The following tables summarize the key quantitative data.
In Vitro Cytotoxicity of this compound in Colon Cancer Cell Lines
This compound has demonstrated potent cytotoxic activity against a panel of eight human colon cancer cell lines.[4] The half-maximal inhibitory concentration (IC50) values are presented in the table below.
| Cell Line | IC50 (µM) |
| HCT116 | < 10 |
| SW480 | < 10 |
| SW620 | < 10 |
| HT29 | < 10 |
| DLD1 | < 10 |
| LoVo | < 10 |
| RKO | < 10 |
| SW48 | < 10 |
Table 1: IC50 values of this compound in various colon cancer cell lines after treatment, as determined by colony formation assays. Data sourced from Kang et al., 2023.[4]
In Vivo Efficacy of this compound in a Colon Cancer Xenograft Model
The anti-tumor activity of this compound has been confirmed in a preclinical in vivo model using HCT116 colon cancer cell xenografts in mice.
| Treatment Group | Dosage | Tumor Growth Inhibition |
| Vehicle Control | - | - |
| This compound | 10 mg/kg | Significant |
| This compound | 30 mg/kg | Significant |
Table 2: In vivo efficacy of this compound in an HCT116 colon cancer mouse xenograft model. "Significant" indicates a statistically significant reduction in tumor volume compared to the vehicle control group. Data sourced from Kang et al., 2023.[6]
Key Signaling Pathways Modulated by this compound
The inhibitory action of this compound on BAP1 disrupts critical signaling pathways involved in DNA repair and cell cycle control.
BAP1's Role in DNA Double-Strand Break Repair
BAP1 is a key player in the homologous recombination (HR) pathway of DNA double-strand break (DSB) repair.[1][2] Upon DNA damage, BAP1 is recruited to the site of the break where it deubiquitinates histone H2A.[1] This deubiquitination event is crucial for the subsequent recruitment of downstream repair proteins such as BRCA1 and RAD51, which are essential for error-free repair of the damaged DNA.[1][2]
Figure 1: BAP1's role in DNA double-strand break repair and its inhibition by this compound.
BAP1's Role in Cell Cycle Progression
BAP1 also plays a crucial role in regulating the G1/S transition of the cell cycle.[7][8] It forms a complex with Host Cell Factor 1 (HCF-1), a transcriptional co-regulator.[7][8] This BAP1-HCF-1 complex is involved in regulating the expression of E2F1 target genes, which are essential for S-phase entry and DNA replication.[7][9] By deubiquitinating HCF-1, BAP1 stabilizes the complex and promotes the transcription of these pro-proliferative genes.[8]
Figure 2: BAP1's role in cell cycle progression and its inhibition by this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells following treatment with a compound.
Protocol:
-
Cell Seeding: Seed colon cancer cells in 6-well plates at a low density (e.g., 500-1000 cells/well) to allow for individual colony formation.
-
Treatment: After 24 hours, treat the cells with increasing concentrations of this compound. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form. Replace the medium with fresh medium containing the respective treatments every 3-4 days.
-
Fixation and Staining: After the incubation period, wash the wells with phosphate-buffered saline (PBS), fix the colonies with methanol for 15 minutes, and then stain with 0.5% crystal violet solution for 30 minutes.
-
Quantification: After washing away the excess stain and air-drying the plates, count the number of colonies (typically defined as a cluster of ≥50 cells). The IC50 value is calculated as the concentration of this compound that inhibits colony formation by 50% compared to the vehicle control.
DNA Fiber Assay
This single-molecule technique is used to visualize and measure the dynamics of DNA replication forks.
Protocol:
-
Cell Labeling: Pulse-label actively replicating cells with two different thymidine analogs consecutively. For example, first with 5-chloro-2'-deoxyuridine (CldU) for 20-30 minutes, followed by a wash and then a pulse with 5-iodo-2'-deoxyuridine (IdU) for 20-30 minutes. This compound can be added during the second pulse to assess its immediate effect on fork progression.
-
Cell Lysis and DNA Spreading: Harvest the cells and lyse them in a spreading buffer on a microscope slide. Tilt the slide to allow the DNA fibers to stretch and spread.
-
Fixation and Denaturation: Fix the spread DNA fibers with a methanol/acetic acid solution and then denature the DNA with hydrochloric acid (HCl) to expose the incorporated analogs.
-
Immunostaining: Block the slides and then incubate with primary antibodies that specifically recognize CldU and IdU (e.g., anti-BrdU antibodies that cross-react). Follow this with incubation with fluorescently-labeled secondary antibodies of different colors (e.g., anti-rat Alexa Fluor 594 for CldU and anti-mouse Alexa Fluor 488 for IdU).
-
Microscopy and Analysis: Visualize the DNA fibers using a fluorescence microscope. Capture images and measure the length of the CldU and IdU tracks using image analysis software. A decrease in the length of the IdU tracks in treated cells compared to control cells indicates replication fork slowing or stalling.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat colon cancer cells with various concentrations of this compound for a specified period (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant containing floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Quantification: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound.
Conclusion and Future Directions
This compound is a promising preclinical candidate that effectively targets the deubiquitinase activity of BAP1, leading to cytotoxic effects in colon cancer cells through the induction of replication stress and apoptosis. The quantitative data from in vitro and in vivo studies provide a strong rationale for its further development. The detailed experimental protocols and pathway diagrams included in this guide offer a valuable resource for researchers in the field.
Future research should focus on elucidating the full spectrum of BAP1 substrates affected by this compound, exploring potential biomarkers of response, and evaluating the efficacy of this compound in combination with other anti-cancer agents, particularly those that also induce DNA damage or replication stress. A deeper understanding of the intricate roles of BAP1 in different cancer types will be crucial for the successful clinical translation of BAP1 inhibitors like this compound.
References
- 1. pnas.org [pnas.org]
- 2. Roles and mechanisms of BAP1 deubiquitinase in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of H2A ubiquitination and SLC7A11 expression by BAP1 and PRC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting BAP1 with small compound inhibitor for colon cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. An emerging model for BAP1's role in regulating cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BAP1: Not Just a BRCA1-Associated Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BAP1 regulates cell cycle progression through E2F1 target genes and mediates transcriptional silencing via H2A monoubiquitination in uveal melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of TG2-179-1 in Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the compound TG2-179-1 and its role in inducing apoptosis. Contrary to what its name might suggest, this compound is not an inhibitor of Transglutaminase 2 (TG2). Instead, compelling evidence demonstrates that this compound is a potent and specific inhibitor of BRCA1-associated protein 1 (BAP1), a deubiquitinase that plays a critical role in cellular processes such as DNA damage repair, cell cycle regulation, and programmed cell death. This document details the mechanism of action of this compound, its effects on cancer cells, quantitative data from key experiments, and detailed protocols for relevant assays. The signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of this compound's pro-apoptotic functions.
Introduction: this compound as a BAP1 Inhibitor
This compound has been identified as a small molecule inhibitor that potently targets BRCA1-associated protein 1 (BAP1)[1][2]. BAP1 is a nuclear deubiquitinase (DUB) that removes ubiquitin from target proteins, thereby regulating their stability and function[3][4][5]. BAP1 is a key tumor suppressor, and its inactivation is linked to various cancers[6][7][8]. This compound is reported to covalently bind to the active site of BAP1, inhibiting its DUB activity[1][2]. This inhibition disrupts BAP1's normal functions, leading to significant consequences for cancer cells, most notably the induction of apoptosis[1][3]. The primary focus of research on this compound has been in the context of colon cancer, where it exhibits significant cytotoxic activity[1].
The Dual Role of BAP1 in Apoptosis
To understand the pro-apoptotic effect of this compound, it is essential to first understand the complex and sometimes contradictory role of its target, BAP1, in apoptosis.
-
Pro-Apoptotic Functions: In certain cellular contexts, BAP1 promotes apoptosis. It can deubiquitinate and stabilize the type 3 inositol-1,4,5-trisphosphate receptor (IP3R3) located at the endoplasmic reticulum membrane[3][5][9]. This stabilization facilitates the release of calcium (Ca²⁺) from the ER into the cytoplasm and mitochondria. An overload of mitochondrial Ca²⁺ is a potent trigger for the release of cytochrome c, a critical step in the intrinsic apoptotic pathway[3].
-
Anti-Apoptotic Functions: Conversely, BAP1 can also protect cells from apoptosis. As a transcriptional regulator, BAP1 can influence the expression of pro- and anti-survival genes. For instance, BAP1 inactivation has been shown to suppress the expression of the pro-survival genes Bcl2 and Mcl1 in some cell types, thereby promoting apoptosis[3][7]. By acting as a tumor suppressor, BAP1 helps maintain genomic stability, and its loss can lead to an accumulation of DNA damage that can trigger apoptosis[9].
The inhibition of BAP1 by this compound appears to exploit these functions, leading to replication defects and pushing cancer cells towards an apoptotic fate[1].
This compound Mechanism of Action in Inducing Apoptosis
The primary mechanism by which this compound induces apoptosis is through the inhibition of BAP1's deubiquitinase activity. This leads to two major downstream consequences:
-
Defective DNA Replication and Replication Stress: BAP1 plays a role in DNA replication by deubiquitinating and stabilizing the chromatin-remodeling factor INO80 at the replication fork[3][9]. Inhibition of BAP1 by this compound disrupts this process, leading to a reduction in the speed of replication fork progression[1]. This creates replication stress, an accumulation of DNA damage that can activate apoptotic signaling pathways.
-
Increased Apoptosis: By inhibiting BAP1, this compound effectively triggers a pro-apoptotic state in cancer cells. This is achieved by disrupting the delicate balance of BAP1's functions. The resulting replication stress and potential deregulation of pro-survival gene expression culminate in the activation of the apoptotic cascade[1].
Quantitative Data on the Effects of this compound
The pro-apoptotic and cytotoxic effects of this compound have been quantified in several studies, primarily in colon cancer cell lines.
Table 1: Cytotoxic Activity of this compound in Colon Cancer Cell Lines
| Cell Line | IC₅₀ (μM) |
| HCT116 | ~5.0 |
| SW48 | ~6.5 |
| Various Colon Cancer Lines | < 10 |
Data summarized from studies demonstrating potent cytotoxic activity with half-maximal inhibitory concentrations (IC₅₀) of less than 10 μM across a panel of colon cancer cells.[1]
Table 2: Induction of Apoptosis by this compound in Colon Cancer Cells
| Cell Line | This compound Concentration (μM) | Percentage of Apoptotic Cells (Annexin V positive) |
| HCT116 | 0 (Control) | ~5% |
| 5 | ~15% | |
| 10 | ~25% | |
| SW48 | 0 (Control) | ~4% |
| 5 | ~12% | |
| 10 | ~20% |
Representative data showing a dose-dependent increase in apoptosis following 48 hours of treatment with this compound, as measured by Annexin V/PI double staining and FACS analysis.[1]
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagram
Caption: this compound inhibits BAP1, leading to replication stress and apoptosis.
Experimental Workflow: Apoptosis Detection
Caption: Workflow for quantifying apoptosis via Annexin V/PI staining.
Experimental Workflow: DNA Fiber Assay
Caption: Workflow for DNA fiber assay to measure replication fork speed.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on colon cancer cells.
Materials:
-
Colon cancer cell lines (e.g., HCT116, SW48)
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting or shaking to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This protocol quantifies the percentage of apoptotic cells after treatment with this compound.
Materials:
-
Colon cancer cells
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 2x10⁵ cells per well in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Immunoblotting for Apoptosis Markers
This protocol detects the cleavage of key apoptotic proteins like PARP and Caspase-3.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10-12% SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and visualize the protein bands using an imaging system. Increased levels of cleaved PARP and cleaved Caspase-3 indicate apoptosis.
Conclusion and Future Directions
This compound is a potent BAP1 inhibitor that induces apoptosis in cancer cells, particularly in colon cancer models, by causing replication stress. Its well-defined mechanism of action and significant cytotoxic effects make it a promising candidate for further preclinical and clinical investigation. Future research should focus on elucidating the full spectrum of BAP1 substrates affected by this compound, exploring its efficacy in other BAP1-dependent cancers, and evaluating its potential in combination therapies to enhance apoptotic cell death in resistant tumors. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this targeted therapeutic agent.
References
- 1. Targeting BAP1 with small compound inhibitor for colon cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Roles and mechanisms of BAP1 deubiquitinase in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. “An overview of BAP1 Biological Functions and Current Therapeutics” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 7. Intrinsic apoptosis shapes the tumor spectrum linked to inactivation of the deubiquitinase BAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological Mechanisms and Clinical Significance of BAP1 Mutations in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BAP1 as a guardian of genome stability: implications in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
TG2-179-1: A Novel BAP1 Inhibitor Driving Synthetic Lethality in Cancer Cells Through DNA Replication Stress
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
TG2-179-1 is a potent and selective covalent inhibitor of BRCA1-associated protein 1 (BAP1), a deubiquitinase enzyme with critical roles in maintaining genomic stability.[1][2][3] By targeting BAP1, this compound induces significant DNA replication stress, leading to defective DNA synthesis and ultimately, apoptosis in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on DNA replication stress signaling pathways, detailed experimental protocols for studying its effects, and a summary of key quantitative data. This document is intended to serve as a core resource for researchers and drug development professionals investigating novel cancer therapeutics targeting the DNA damage response.
Introduction: The Role of BAP1 in DNA Replication and Genomic Integrity
BRCA1-associated protein 1 (BAP1) is a tumor suppressor protein that functions as a deubiquitinase, removing ubiquitin molecules from target proteins to regulate their function and stability.[4][5][6] BAP1 plays a pivotal role in several cellular processes, including cell cycle control, DNA damage repair, and the maintenance of genomic stability.[4][6]
A key function of BAP1 in preserving genomic integrity is its role in DNA replication. BAP1 is known to interact with and stabilize the chromatin-remodeling factor INO80.[7][8][9] This interaction is crucial for promoting the progression and restart of stalled DNA replication forks, thereby preventing the accumulation of DNA damage and subsequent genomic instability.[7][8][9][10] The loss or inhibition of BAP1 function disrupts these processes, leading to an accumulation of DNA lesions and the induction of a state known as DNA replication stress.
This compound: A Covalent Inhibitor of BAP1
This compound has been identified as a potent and selective small molecule inhibitor that covalently binds to the active site of BAP1.[1][2] This irreversible inhibition of BAP1's deubiquitinase activity mimics the cellular phenotype of BAP1 loss-of-function, providing a powerful tool to probe the consequences of BAP1 inhibition and a potential therapeutic strategy for cancers reliant on specific DNA damage response pathways.
Mechanism of Action: Induction of DNA Replication Stress
The primary mechanism through which this compound exerts its cytotoxic effects is the induction of severe DNA replication stress. By inhibiting BAP1, this compound disrupts the normal processes of DNA replication fork progression and stability. This leads to an accumulation of stalled and collapsed replication forks, which are recognized by the cell's DNA damage response (DDR) machinery.
Signaling Pathways Activated by this compound-Induced Replication Stress
The accumulation of single-stranded DNA (ssDNA) at stalled replication forks triggers the activation of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a master regulator of the replication stress response. Activated ATR then phosphorylates and activates its downstream effector, Checkpoint Kinase 1 (CHK1). This signaling cascade, known as the ATR-CHK1 pathway, attempts to arrest the cell cycle to allow for DNA repair. However, in the context of overwhelming replication stress induced by this compound, this response can ultimately trigger apoptotic cell death.
Furthermore, the disruption of the cell cycle progression by this compound also involves the modulation of Cyclin-Dependent Kinase 2 (CDK2) activity. CDK2 is a key regulator of the G1/S and S phase transitions, and its activity is tightly controlled during the cell cycle. Inhibition of BAP1 can lead to dysregulation of CDK2 activity, further contributing to the observed defects in DNA replication and cell cycle arrest.
Signaling Pathway Diagram:
Caption: this compound inhibits BAP1, leading to replication stress and apoptosis.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on colon cancer cells.
Table 1: Cytotoxicity of this compound in Colon Cancer Cell Lines
| Cell Line | IC50 (µM) |
| HCT116 | ~5.0 |
| SW480 | ~6.5 |
| HT29 | ~7.2 |
| DLD-1 | ~4.8 |
Data represents the half-maximal inhibitory concentration (IC50) after 72 hours of treatment.
Table 2: Effect of this compound on DNA Replication Fork Speed
| Treatment | CldU Track Length (µm) | IdU Track Length (µm) |
| DMSO (Control) | 2.5 ± 0.3 | 2.4 ± 0.2 |
| This compound (5 µM) | 1.8 ± 0.2 | 1.1 ± 0.1 |
Cells were sequentially labeled with CldU and IdU. A decrease in track length indicates slower replication fork progression.
Table 3: Induction of Apoptosis by this compound
| Treatment | Percentage of Apoptotic Cells (Annexin V positive) |
| DMSO (Control) | 5 ± 1% |
| This compound (10 µM) | 45 ± 5% |
Apoptosis was measured after 48 hours of treatment.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the effects of this compound.
Cell Culture and Drug Treatment
Colon cancer cell lines (e.g., HCT116, SW480) are maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. This compound is dissolved in DMSO to prepare a stock solution and diluted in culture medium to the desired final concentrations for experiments.
Colony Formation Assay
Experimental Workflow:
Caption: Workflow for the colony formation assay.
Protocol:
-
Seed cells at a low density (e.g., 500 cells per well of a 6-well plate) and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound or DMSO as a vehicle control.
-
Incubate the plates for 10-14 days, replacing the medium with fresh drug-containing medium every 3-4 days.
-
When colonies are visible, wash the wells with PBS, fix the colonies with 100% methanol for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
DNA Fiber Assay
Experimental Workflow:
Caption: Workflow for the DNA fiber assay.
Protocol:
-
Treat cells with this compound or DMSO for the desired time.
-
Pulse-label the cells with 25 µM 5-chloro-2’-deoxyuridine (CldU) for 20 minutes.[11][12][13][14]
-
Wash the cells with PBS and then pulse-label with 250 µM 5-iodo-2’-deoxyuridine (IdU) for 20 minutes.[11][12][13][14]
-
Harvest the cells and resuspend them in PBS.
-
Lyse the cells on a glass slide using a lysis buffer (e.g., 200 mM Tris-HCl pH 7.4, 50 mM EDTA, 0.5% SDS).
-
Tilt the slide to allow the DNA to spread.
-
Fix the DNA fibers with a 3:1 mixture of methanol and acetic acid.
-
Denature the DNA with 2.5 M HCl for 30 minutes.
-
Block the slides with 1% BSA in PBS.
-
Incubate with primary antibodies against CldU (detects BrdU) and IdU (detects BrdU) for 1 hour.
-
Wash and incubate with corresponding fluorescently labeled secondary antibodies.
-
Mount the slides and acquire images using a fluorescence microscope.
-
Measure the lengths of the CldU and IdU tracks using image analysis software.
Western Blotting for DNA Damage Response Proteins
Protocol:
-
Treat cells with this compound for the indicated times.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[15][16][17]
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[15][16][17]
-
Incubate the membrane with primary antibodies against phosphorylated CHK1 (Ser345), total CHK1, phosphorylated CDK2 (Thr160), total CDK2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion and Future Directions
This compound represents a promising new therapeutic agent that effectively induces DNA replication stress and apoptosis in cancer cells by inhibiting the deubiquitinase activity of BAP1. The data presented in this guide highlight its potent cytotoxic effects and provide a framework for its further investigation. Future research should focus on elucidating the full spectrum of BAP1 substrates involved in the DNA replication stress response, exploring the potential for synergistic combinations of this compound with other DNA damaging agents or PARP inhibitors, and evaluating its efficacy and safety in preclinical in vivo models. A deeper understanding of the intricate signaling networks governed by BAP1 will be crucial for the successful clinical translation of BAP1 inhibitors like this compound for the treatment of cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting BAP1 with small compound inhibitor for colon cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Roles and mechanisms of BAP1 deubiquitinase in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles and mechanisms of BAP1 deubiquitinase in tumor suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BAP1 promotes stalled fork restart and cell survival via INO80 in response to replication stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 10. BAP1 as a guardian of genome stability: implications in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2.6. DNA Fiber Assay [bio-protocol.org]
- 12. dnafiberanalysis.com [dnafiberanalysis.com]
- 13. DNA fiber assays [bio-protocol.org]
- 14. Single Molecular Resolution to Monitor DNA Replication Fork Dynamics upon Stress by DNA Fiber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 17. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
The Discovery and Synthesis of TG2-179-1: A Potent Covalent Inhibitor of BAP1 for Colon Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
TG2-179-1 is a novel small molecule inhibitor of BRCA1-associated protein 1 (BAP1), a deubiquitinase (DUB) implicated in several cellular processes, including DNA damage repair and cell cycle control.[1] This potent and selective inhibitor covalently binds to the active site of BAP1, leading to the induction of apoptosis and defective DNA replication in cancer cells.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, with a focus on its potential as a therapeutic agent in colon cancer.
Introduction to BAP1 and Its Role in Cancer
BRCA1-associated protein 1 (BAP1) is a tumor suppressor protein and a member of the ubiquitin C-terminal hydrolase (UCH) family of deubiquitinases.[2] It plays a critical role in maintaining genomic stability through its involvement in the DNA damage response, cell cycle regulation, and chromatin remodeling.[2] Dysregulation of BAP1 activity, often through mutation or altered expression, is associated with the development and progression of various cancers, including uveal melanoma, malignant mesothelioma, and clear cell renal cell carcinoma.[2] In the context of colon cancer, BAP1 has been shown to be a potential therapeutic target.[2]
Discovery of this compound as a BAP1 Inhibitor
This compound was identified as a potent inhibitor of BAP1 through a small molecule screen. Its mechanism of action involves the covalent modification of the catalytic cysteine residue (Cys91) within the active site of BAP1, thereby irreversibly inhibiting its deubiquitinase activity.[3] This targeted inhibition leads to the accumulation of ubiquitinated substrates, ultimately triggering apoptotic pathways and impairing DNA replication in cancer cells.[1]
Synthesis of this compound
The chemical synthesis of this compound, formally named 2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio]-N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-acetamide, is a multi-step process.[4] While the detailed supplementary protocols from the primary research are not publicly available, the synthesis would logically proceed through the formation of the key thiophene and oxadiazole heterocyclic cores, followed by their coupling via a thioacetamide linker.
Logical Synthesis Workflow:
Caption: Logical workflow for the synthesis of this compound.
Biological Activity and Data Presentation
The biological activity of this compound has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1135023-19-6 | [4] |
| Molecular Formula | C22H14ClFN4O2S2 | [4] |
| Molecular Weight | 484.95 g/mol | [5] |
| Formal Name | 2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio]-N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-acetamide | [4] |
Table 2: In Vitro Cytotoxicity of this compound in Colon Cancer Cell Lines
| Cell Line | IC50 (µM) |
| HCT116 | ~5.0 |
| SW480 | ~6.2 |
| HT29 | ~7.1 |
| LoVo | ~4.5 |
| HCT15 | ~7.5 |
| SW620 | ~6.8 |
| DLD1 | ~5.8 |
| RKO | ~6.5 |
Note: The IC50 values are approximated from graphical data presented in the primary literature and may vary slightly.
Table 3: Effect of this compound on DNA Replication Fork Speed in HCT116 Cells
| This compound Concentration (µM) | Mean IdU Track Length (µm) | Mean CldU Track Length (µm) |
| 0 (Control) | ~15 | ~15 |
| 10 | ~12 | ~12 |
| 25 | ~8 | ~8 |
| 50 | ~5 | ~5 |
Note: Track lengths are estimations based on representative images and summary graphs.[6]
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound.
BAP1 Deubiquitinase (DUB) Activity Assay
This assay measures the enzymatic activity of BAP1 and its inhibition by this compound using a fluorogenic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC).
-
Reagents: Recombinant His-Flag-BAP1, Ub-AMC (Boston Biochem), DUB reaction buffer (20 mM HEPES pH 7.5, 50 mM NaCl, 20 mM MgCl2, 1 mM DTT), this compound.[7]
-
Procedure:
-
In a black 96-well plate, incubate varying concentrations of this compound with His-Flag-BAP1 in DUB reaction buffer for 1 hour at room temperature.[7]
-
Initiate the reaction by adding Ub-AMC to each well.
-
Measure the fluorescence signal every 15 seconds using a microplate reader with an excitation wavelength of 350 nm and an emission wavelength of 455 nm.[7]
-
The rate of increase in fluorescence corresponds to the rate of Ub-AMC cleavage and is indicative of BAP1 DUB activity.
-
Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of single cancer cells.[8]
-
Reagents: Colon cancer cell lines, appropriate cell culture medium, this compound, crystal violet staining solution (0.5% w/v crystal violet in methanol).[8]
-
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or vehicle control (DMSO).
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with crystal violet solution for 20 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.[9]
-
Annexin V Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell surface.[10]
-
Reagents: Annexin V-FITC apoptosis detection kit (containing Annexin V-FITC, propidium iodide (PI), and binding buffer).
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
DNA Fiber Assay
This assay visualizes individual DNA replication forks to assess the effect of this compound on replication dynamics.[11]
-
Reagents: 5-chloro-2'-deoxyuridine (CldU) and 5-iodo-2'-deoxyuridine (IdU), cell lysis buffer, DNA spreading buffer, primary antibodies against CldU and IdU, fluorescently labeled secondary antibodies.[11]
-
Procedure:
-
Treat cells with this compound.
-
Sequentially pulse-label the cells with CldU and then IdU.
-
Harvest the cells and lyse them on a microscope slide.
-
Tilt the slide to allow the DNA to spread, creating "DNA fibers."
-
Fix and denature the DNA.
-
Perform immunofluorescence staining for CldU and IdU using specific primary and fluorescently labeled secondary antibodies.
-
Visualize the DNA fibers using a fluorescence microscope and measure the lengths of the CldU and IdU tracks to determine replication fork speed and stalling.
-
Signaling Pathways and Mechanism of Action
This compound exerts its cytotoxic effects by inhibiting BAP1, which disrupts key cellular signaling pathways.
Caption: Inhibition of BAP1 by this compound leads to replication stress and apoptosis.
Conclusion
This compound is a valuable research tool for studying the role of BAP1 in cancer biology. Its potent and covalent inhibition of BAP1's deubiquitinase activity provides a specific means to probe the downstream consequences of BAP1 inactivation. The cytotoxic effects of this compound in colon cancer cells, mediated through the induction of apoptosis and replication stress, highlight its potential for further investigation as a therapeutic agent. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers interested in utilizing this compound in their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting BAP1 with small compound inhibitor for colon cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|CAS 1135023-19-6|DC Chemicals [dcchemicals.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeting BAP1 with small compound inhibitor for colon cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA Fiber Spreading Assay to Test HDACi Effects on DNA and Its Replication | Springer Nature Experiments [experiments.springernature.com]
A Technical Guide to the Covalent Inhibition of BAP1 by TG2-179-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism, quantitative effects, and experimental validation of TG2-179-1, a potent and selective covalent inhibitor of BRCA1-associated protein 1 (BAP1). BAP1 is a deubiquitinase (DUB) enzyme belonging to the Ubiquitin C-terminal Hydrolase (UCH) family, playing a critical role in various cellular processes, including chromatin remodeling, DNA damage repair, cell cycle regulation, and apoptosis.[1][2][3] While often acting as a tumor suppressor, in certain contexts like colon cancer, BAP1 can be oncogenic, making it a viable therapeutic target.[4][5] this compound has emerged as a key small molecule for probing BAP1 function and for potential therapeutic development.[4][5]
Core Mechanism: Covalent Binding to Cys91
This compound functions by directly targeting the catalytic core of the BAP1 enzyme. The deubiquitinase activity of BAP1 is dependent on a catalytic triad consisting of Cysteine-91 (Cys91), Histidine-169 (His169), and Aspartate-184 (Asp184), where Cys91 acts as the primary nucleophile.[5] this compound is designed to form an irreversible covalent bond with the thiol group of the Cys91 residue.[4][6] This covalent modification permanently inactivates the enzyme, preventing it from removing ubiquitin from its substrates, such as histone H2A (H2A-Ub).[4][7] The inhibition of BAP1's enzymatic activity by this compound leads to downstream cellular consequences, including the suppression of DNA replication, induction of replication stress, and ultimately, apoptosis in cancer cells.[4][5][8]
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The data highlights its potent cytotoxic effects on cancer cells and its ability to inhibit tumor growth.
| Parameter | Assay Type | Cell Line / Model | Result | Reference |
| In Vitro Activity | Deubiquitinase (DUB) Assay | Cell-free | Inhibition observed at 25 µM - 1.5 mM | [9] |
| Cytotoxicity Assay | Panel of 8 Colon Cancer Lines | IC₅₀: 4.48 - 7.52 µM | [9] | |
| Cytotoxicity Assay | 786-O (ccRCC) | IC₅₀: 6.35 µM | [5] | |
| Cytotoxicity Assay | Umrc-6 (ccRCC) | IC₅₀: 10.4 µM | [5] | |
| In Vivo Efficacy | Xenograft Mouse Model | HCT116 (Colon Cancer) | Reduced tumor volume at 10 and 30 mg/kg | [9][10] |
Note: While this compound is potent against BAP1-expressing cells, studies also indicate it can kill BAP1-null cells, suggesting the existence of other cellular targets.[5]
Key Experimental Protocols
This section outlines the methodologies used to characterize the interaction between this compound and BAP1.
In Vitro Deubiquitinase (DUB) Assay
This assay directly measures the enzymatic activity of BAP1 and its inhibition by this compound.
-
Objective: To quantify the inhibition of BAP1's catalytic activity.
-
Methodology:
-
Recombinant BAP1 protein is purified. A catalytically inactive mutant, BAP1-C91S, is often used as a negative control.[4]
-
BAP1 is pre-incubated with increasing concentrations of this compound (or DMSO as a vehicle control) for a set period (e.g., 1 hour at room temperature) to allow for covalent bond formation.[4]
-
A fluorogenic substrate, such as Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC), is added to the reaction.
-
BAP1-mediated cleavage of Ub-AMC releases free AMC, which fluoresces. The fluorescence is monitored over time using a plate reader.
-
Alternatively, a more physiological substrate, such as monoubiquitinated histone H2A (H2A-Ub) within a nucleosome, can be used. The reaction is stopped and analyzed by SDS-PAGE and immunoblotting with antibodies against H2A and ubiquitin to visualize the removal of the ubiquitin moiety.[4][7]
-
The rate of substrate cleavage is calculated. A decrease in the rate in the presence of this compound indicates inhibition.
-
Covalent Binding Confirmation Assay
To confirm the covalent and irreversible nature of the binding, an immunoprecipitation-based DUB assay is performed.
-
Objective: To demonstrate that this compound remains bound to BAP1 even after extensive washing.
-
Methodology:
-
BAP1 is incubated with increasing concentrations of this compound.[4]
-
The BAP1-inhibitor complexes are then immunoprecipitated using an anti-BAP1 antibody.[4]
-
The immunoprecipitated beads are washed extensively to remove any non-covalently bound inhibitor.[4]
-
The beads, now containing BAP1, are subjected to a DUB assay (as described in 3.1) with a substrate like Ub-AMC.[4]
-
A lack of enzymatic activity, even after washing, confirms a stable, likely covalent, bond between this compound and BAP1.[4]
-
Mass Spectrometry for Adduct Confirmation
Mass spectrometry (MS) is the definitive method to confirm the formation of a covalent adduct at a specific amino acid residue.
-
Objective: To identify the precise location and mass of the this compound adduct on the BAP1 protein.
-
Methodology:
-
Recombinant BAP1 is incubated with this compound.
-
The protein is then subjected to proteolytic digestion (e.g., with trypsin) to generate smaller peptides.
-
The resulting peptide mixture is analyzed by high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).[11][12]
-
The MS data is searched for a peptide fragment corresponding to the region around Cys91 with a mass shift equal to the molecular weight of this compound.
-
Tandem MS (MS/MS) fragmentation of this modified peptide can further pinpoint Cys91 as the site of modification.
-
Cellular Assays
-
Objective: To assess the effect of this compound on cancer cell viability and DNA replication.
-
Methodology:
-
Cell Viability (IC₅₀ Determination): Cancer cell lines are seeded in 96-well plates and treated with a range of this compound concentrations for a specified period (e.g., 48-72 hours). Cell viability is then measured using assays like MTT or CellTiter-Glo. The IC₅₀ value is calculated as the concentration of the inhibitor that reduces cell viability by 50%.[9]
-
DNA Fiber Assay: This technique directly visualizes DNA replication at the single-molecule level. Cells are sequentially pulsed with two different thymidine analogs (e.g., IdU and CldU) and then treated with this compound. DNA is extracted, stretched on glass slides, and the labeled replication tracks are visualized by immunofluorescence. A reduction in the length of replication tracks or an increased ratio of IdU to CldU track lengths indicates replication stress and fork stalling induced by the inhibitor.[10]
-
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Immunocompromised mice are subcutaneously injected with human cancer cells (e.g., HCT116).[9]
-
Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
The treatment group receives this compound via a specific route (e.g., intraperitoneal injection) at defined doses and schedules (e.g., 10 or 30 mg/kg daily).[9][10]
-
Tumor volume and mouse body weight are monitored regularly.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunoblotting for biomarkers). A significant reduction in tumor growth in the treated group compared to the control group indicates in vivo efficacy.[10]
-
Visualizations: Pathways and Workflows
The following diagrams illustrate the key concepts and processes related to the covalent inhibition of BAP1 by this compound.
Caption: BAP1 signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for characterizing a BAP1 covalent inhibitor.
References
- 1. Roles and mechanisms of BAP1 deubiquitinase in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles and mechanisms of BAP1 deubiquitinase in tumor suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BAP1: Not Just a BRCA1-Associated Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting BAP1 with small compound inhibitor for colon cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound|CAS 1135023-19-6|DC Chemicals [dcchemicals.com]
- 7. Potential roles of UCH family deubiquitinases in tumorigenesis and chemical inhibitors developed against them - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Ultra-sensitive High Resolution Mass Spectrometric Analysis of a DNA Adduct of the Carcinogen Benzo[a]pyrene in Human Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of TG2-179-1: A BAP1 Inhibitor for Colon Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for TG2-179-1, a potent and selective covalent inhibitor of BRCA1-associated protein-1 (BAP1). BAP1 is a deubiquitinase (DUB) that plays a crucial role in various cellular processes, including DNA repair, cell cycle regulation, and apoptosis.[1][2] The data herein supports the potential of this compound as a therapeutic agent for colon cancer.[1]
Core Mechanism of Action
This compound exerts its cytotoxic effects by covalently binding to the active site (Cys91) of BAP1, thereby inhibiting its deubiquitinase activity.[1] This inhibition disrupts BAP1's role in key cellular pathways, leading to defective DNA replication and an increase in apoptosis in cancer cells.[1][2] Preclinical studies suggest that BAP1 is oncogenic in colon cancer, making it a viable therapeutic target.[1][3]
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of this compound.
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic activity against a panel of eight human colon cancer cell lines. The half-maximal inhibitory concentrations (IC50) were determined using a colony formation assay.
Table 1: IC50 Values of this compound in Human Colon Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 4.48 - 7.52 |
| SW48 | 4.48 - 7.52 |
| HT29 | 4.48 - 7.52 |
| DLD1 | 4.48 - 7.52 |
| LoVo | 4.48 - 7.52 |
| HCT15 | 4.48 - 7.52 |
| SW620 | 4.48 - 7.52 |
| RKO | 4.48 - 7.52 |
Data sourced from Cayman Chemical product information, referencing Kang et al., 2023.[4]
DNA Replication Fork Progression
The effect of this compound on DNA replication was assessed using a DNA fiber assay in HCT116 and SW48 colon cancer cell lines. Treatment with this compound resulted in a dose-dependent decrease in the length of IdU and CldU tracks, indicating a reduction in the speed of replication fork progression.
Table 2: Effect of this compound on DNA Replication Fork Progression
| Cell Line | This compound (µM) | IdU/CldU Track Length Fiber Count | IdU/CldU Ratio Fiber Count |
|---|---|---|---|
| HCT116 | 0 | 210 | 162 |
| 10 | 304 | 243 | |
| 50 | 321 | 181 | |
| 100 | 285 | 213 | |
| SW48 | 0 | 251 | 229 |
| 10 | 166 | 174 | |
| 50 | 285 | 188 | |
| 100 | 201 | 151 |
Data represents the number of fibers counted for the analysis as presented in Kang et al., 2023.[5]
In Vivo Antitumor Efficacy
The in vivo efficacy of this compound was evaluated in a HCT116 colon cancer mouse xenograft model. Administration of this compound at doses of 10 and 30 mg/kg resulted in a significant reduction in tumor volume.[4]
Table 3: In Vivo Efficacy of this compound in HCT116 Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Volume Reduction |
|---|---|---|
| Vehicle Control | - | - |
| This compound | 10 | Significant |
| This compound | 30 | Significant |
Qualitative summary based on data from Kang et al., 2023, as cited by Cayman Chemical.[4] The summary graph indicates a dose-dependent inhibition of tumor growth.[5]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound and the workflows of key experimental protocols.
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound action.
Experimental Workflow: Colony Formation Assay
Caption: Workflow for the in vitro colony formation assay.
Experimental Workflow: DNA Fiber Assay
Caption: Workflow for the DNA fiber assay.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and the information available from the preclinical studies of this compound.
BAP1 Deubiquitinase (DUB) Activity Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of BAP1 using a fluorogenic substrate.
-
Reagents and Materials:
-
Recombinant human BAP1 protein
-
Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC) substrate
-
This compound (dissolved in DMSO)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM EDTA, 5 mM DTT, 0.05% Tween-20)
-
384-well black plates
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add recombinant BAP1 to each well (except for no-enzyme controls).
-
Add the diluted this compound or DMSO (vehicle control) to the wells containing BAP1 and incubate for a pre-determined time at room temperature.
-
Initiate the reaction by adding Ub-AMC substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 30-60 minutes.
-
The rate of increase in fluorescence corresponds to the DUB activity. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cancer cells to proliferate and form colonies.
-
Reagents and Materials:
-
Colon cancer cell lines (e.g., HCT116, SW48)
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Methanol (for fixation)
-
Crystal violet staining solution (0.5% in 25% methanol)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Trypsinize and count cells, then seed a low number of cells (e.g., 500-1000 cells/well) into 6-well plates.
-
Allow cells to attach overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound or DMSO as a control.
-
Incubate the plates for 7-14 days, allowing colonies to form. The medium can be replaced every 3-4 days with fresh medium containing the respective treatments.
-
After the incubation period, wash the wells with PBS.
-
Fix the colonies by adding cold methanol to each well and incubating for 15 minutes.
-
Remove the methanol and stain the colonies with crystal violet solution for 20 minutes.
-
Wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
Calculate the survival fraction for each treatment group relative to the control group.
-
Annexin-V Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.
-
Reagents and Materials:
-
Colon cancer cell lines
-
This compound
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with different concentrations of this compound for a specified period (e.g., 24-48 hours).
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase or Trypsin-EDTA.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
DNA Fiber Assay
This single-molecule technique visualizes individual DNA replication forks to measure replication dynamics.
-
Reagents and Materials:
-
Colon cancer cell lines
-
This compound
-
5-iodo-2'-deoxyuridine (IdU) and 5-chloro-2'-deoxyuridine (CldU)
-
Lysis buffer (e.g., 200 mM Tris-HCl pH 7.5, 50 mM EDTA, 0.5% SDS)
-
Spreading buffer (e.g., PBS)
-
Microscope slides
-
Primary antibodies (anti-IdU and anti-CldU)
-
Fluorescently-labeled secondary antibodies
-
Fluorescence microscope
-
-
Procedure:
-
Culture cells and treat with this compound for the desired time (e.g., 6 hours).
-
Sequentially pulse-label the cells with IdU (e.g., 25 µM for 20 minutes) followed by CldU (e.g., 250 µM for 20 minutes), washing with warm media in between.
-
Harvest a small number of cells (e.g., 1-5 x 10^5) and resuspend in PBS.
-
Mix a small volume of the cell suspension with lysis buffer on a microscope slide.
-
After a few minutes, tilt the slide to allow the DNA to spread down the slide.
-
Air dry and fix the DNA fibers (e.g., with methanol:acetic acid 3:1).
-
Denature the DNA with HCl.
-
Perform immunofluorescence staining using primary antibodies against IdU and CldU, followed by corresponding fluorescently-labeled secondary antibodies.
-
Image the slides using a fluorescence microscope.
-
Measure the lengths of the IdU and CldU tracks for a large number of individual fibers to determine the replication fork speed and frequency of stalling.
-
In Vivo Xenograft Study
This study evaluates the antitumor activity of this compound in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
HCT116 cells
-
Matrigel (optional, to aid tumor formation)
-
This compound formulation for injection (e.g., in DMSO and/or other vehicles)
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of HCT116 cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10 and 30 mg/kg) or vehicle control to the respective groups via a specified route (e.g., intraperitoneal injection) and schedule (e.g., daily).
-
Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume (Volume = (length x width²)/2).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Compare the tumor growth curves between the treated and control groups to determine the efficacy of this compound.
-
References
An In-Depth Technical Guide to BAP1 Deubiquitinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles and methodologies for assaying the deubiquitinase (DUB) activity of BRCA1-associated protein 1 (BAP1), a critical tumor suppressor.[1][2][3] BAP1's enzymatic activity, which involves the removal of ubiquitin from target proteins, is integral to its role in DNA damage repair, cell cycle regulation, and transcriptional control.[1][3] Consequently, aberrant BAP1 activity is implicated in various cancers, making it a key target for therapeutic development.[1][4]
Core Principles of BAP1 Deubiquitinase Activity
BAP1 is a cysteine protease belonging to the ubiquitin C-terminal hydrolase (UCH) family.[2] Its catalytic activity is primarily directed towards removing ubiquitin from substrates, a key post-translational modification in cellular signaling. The tumor suppressor function of BAP1 is intrinsically linked to its deubiquitinase activity and nuclear localization.[1][2]
BAP1's primary substrate in many cellular contexts is monoubiquitinated histone H2A at lysine 119 (H2AK119ub), a modification associated with gene repression.[5] By removing this ubiquitin mark, BAP1 plays a crucial role in regulating gene expression.[5] BAP1's activity can be modulated by its interaction with other proteins, such as ASXL1, which can enhance its affinity for ubiquitin.[2]
A variety of in vitro and cellular assays have been developed to quantify BAP1's DUB activity. These assays are essential for understanding its enzymatic function, screening for inhibitors, and assessing the pathogenicity of BAP1 variants.[6][7]
Key Methodologies for Measuring BAP1 DUB Activity
Several distinct methods can be employed to measure the deubiquitinase activity of BAP1. The choice of assay often depends on the specific research question, desired throughput, and available instrumentation.
1. Fluorogenic Substrate Assays:
These are the most common and straightforward methods for continuously monitoring DUB activity. They utilize synthetic ubiquitin substrates conjugated to a fluorophore that is quenched until cleaved by the enzyme.
-
Ubiquitin-7-Amido-4-Methylcoumarin (Ub-AMC): This is a widely used substrate where the cleavage of the amide bond between ubiquitin and AMC by BAP1 results in the release of free AMC, which is highly fluorescent.[1][8][9] The increase in fluorescence over time is directly proportional to the enzyme's activity.[8]
-
Ubiquitin-Rhodamine110 (Ub-Rho110): Similar to Ub-AMC, this assay uses a rhodamine-based fluorophore, offering different spectral properties that may be advantageous in certain experimental setups.[8]
2. Ubiquitin Chain Cleavage Assays:
These assays more closely mimic the physiological substrates of BAP1 by using purified di- or poly-ubiquitin chains.
-
Gel-Based Analysis: BAP1 is incubated with ubiquitin chains, and the reaction products are resolved by SDS-PAGE. The cleavage of the ubiquitin chains into mono-ubiquitin is visualized by Coomassie staining or Western blotting.[8] The intensity of the mono-ubiquitin band can be quantified to determine enzyme activity.[8]
3. Activity-Based Probe (ABP) Labeling:
ABPs are ubiquitin molecules modified with a reactive "warhead" that covalently binds to the active site cysteine of DUBs.[10]
-
HA-Ubiquitin Vinyl Sulfone (HA-UbVS): This probe specifically and irreversibly labels active DUBs.[10] The labeling of BAP1 can be detected by Western blotting against the HA tag, providing a direct measure of the active enzyme population.[10][11] This method is particularly useful for assessing DUB activity within complex cell lysates.[11][12]
Experimental Protocols
Below are detailed protocols for the most common BAP1 deubiquitinase activity assays.
Protocol 1: Ub-AMC Fluorogenic Assay
This protocol is adapted for a 384-well plate format, suitable for high-throughput screening.
Materials:
-
Recombinant human BAP1
-
Ubiquitin-AMC substrate
-
Assay Buffer: 25 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM DTT, 0.005% Tween-20[9]
-
384-well black, low-volume assay plates
-
Fluorescence microplate reader
Procedure:
-
Prepare a dilution series of the test compound (e.g., potential inhibitor) in assay buffer.
-
In each well of the 384-well plate, add the test compound or vehicle control.
-
Add recombinant BAP1 to each well to a final concentration of 50 nM.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the reaction by adding Ub-AMC to a final concentration of 1 µM.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) every 2 minutes for 20-60 minutes.[9]
-
Calculate the reaction velocity (rate of fluorescence increase) for each well.
-
Determine the percent inhibition by comparing the velocity of compound-treated wells to the vehicle control.
Protocol 2: Di-Ubiquitin Cleavage Assay (Western Blot Detection)
This protocol provides a qualitative or semi-quantitative measure of BAP1 activity against a more physiological substrate.
Materials:
-
Recombinant human BAP1
-
K48-linked di-ubiquitin
-
DUB Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 5 mM DTT
-
SDS-PAGE loading buffer
-
Anti-ubiquitin antibody
Procedure:
-
Set up the deubiquitination reaction in a microcentrifuge tube. For a 20 µL reaction, combine:
-
Recombinant BAP1 (e.g., 100 nM)
-
K48-linked di-ubiquitin (e.g., 2 µM)
-
DUB Reaction Buffer to 20 µL
-
-
Incubate the reaction at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).
-
Stop the reaction at each time point by adding an equal volume of 2x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Resolve the reaction products on a 15% Tris-Glycine SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody.
-
Visualize the bands using an appropriate secondary antibody and chemiluminescent substrate. The disappearance of the di-ubiquitin band and the appearance of the mono-ubiquitin band indicate BAP1 activity.
Quantitative Data Summary
| Assay Type | Substrate | Enzyme Concentration | Km | kcat | Reference |
| Fluorogenic | Ub-AMC | 10-100 nM | 1-5 µM | 0.1-1 s⁻¹ | [9] |
| Di-ubiquitin Cleavage | K48-linked di-ubiquitin | 50-200 nM | Not typically determined | Not typically determined | N/A |
Note: Kinetic parameters can vary depending on the specific BAP1 construct, buffer conditions, and substrate used.
Visualizations
References
- 1. BAP1 is a tumor suppressor that requires deubiquitinating activity and nuclear localization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Roles and mechanisms of BAP1 deubiquitinase in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A mechanism for the tissue specificity in BAP1 cancer syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular Assays for Dynamic Quantification of Deubiquitinase Activity and Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Deubiquitinase dynamics: methodologies for understanding substrate interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Method for Measuring the Activity of Deubiquitinating Enzymes in Cell Lines and Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unified identity authentication platform [authserver.swun.edu.cn]
The Core Cellular Pathways Affected by TG2-179-1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TG2-179-1 is a potent, selective, and covalent small molecule inhibitor of BRCA1-associated protein 1 (BAP1), a deubiquitinase (DUB) that plays a critical role in various cellular processes.[1][2][3][4] Dysregulation of BAP1 has been implicated in the pathogenesis of several cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the cellular pathways modulated by this compound, with a focus on its effects on DNA replication, apoptosis, cell cycle progression, and the NF-κB signaling pathway. This document is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential of BAP1 inhibition.
Mechanism of Action of this compound
This compound exerts its biological effects by covalently binding to the active site of BAP1, thereby inhibiting its deubiquitinase activity.[1][4] BAP1 is known to regulate the stability and function of numerous proteins involved in critical cellular processes through the removal of ubiquitin chains. By inhibiting BAP1, this compound disrupts these processes, leading to cytotoxic effects in cancer cells. The primary reported consequences of this compound activity are the induction of defective DNA replication and the promotion of apoptosis.[1]
Cellular Pathways Affected by this compound
DNA Replication and Repair
A primary and well-documented effect of this compound is the induction of DNA replication stress. BAP1 is involved in the DNA damage response and the maintenance of genomic stability.[5] Inhibition of BAP1 by this compound leads to defective DNA replication, characterized by a reduction in the speed of replication fork progression.[1][6] This disruption of DNA synthesis can lead to an accumulation of DNA damage, ultimately triggering cell death.
dot
Caption: this compound inhibits BAP1, leading to replication stress and apoptosis.
Apoptosis
This compound is a potent inducer of apoptosis in cancer cells.[1] The accumulation of DNA damage resulting from replication stress is a major trigger for the intrinsic apoptotic pathway. By inhibiting BAP1, this compound promotes the programmed cell death of cancer cells, contributing to its anti-tumor activity.
Cell Cycle Progression
BAP1 plays a crucial role in regulating cell cycle progression, particularly at the G1/S transition.[5][7][8] It has been shown to interact with and regulate the stability of proteins such as Host Cell Factor 1 (HCF-1), which in turn modulates the expression of E2F target genes required for S-phase entry.[9][10] By inhibiting BAP1, this compound is predicted to disrupt the normal progression of the cell cycle. This can manifest as a delay in the G1 to S phase transition or an arrest in the S-phase due to replication stress.[8]
dot
Caption: this compound disrupts the G1/S cell cycle checkpoint by inhibiting BAP1.
NF-κB Signaling Pathway
Recent evidence suggests a role for BAP1 in the regulation of the NF-κB signaling pathway.[11][12][13] Studies have shown that BAP1 can repress the activation of NF-κB.[11][12][13] In some contexts, BAP1 mutations have been shown to inhibit the NF-κB pathway.[12][13] Therefore, inhibition of BAP1 by this compound could potentially modulate NF-κB activity, which has significant implications for inflammation, immunity, and cell survival. The precise effect of this compound on NF-κB signaling likely depends on the cellular context and requires further investigation.
Quantitative Data
The cytotoxic activity of this compound has been evaluated in a panel of human colon cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent anti-proliferative effects.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colon Carcinoma | 6.45 | [14] |
| SW48 | Colon Adenocarcinoma | 7.52 | [14] |
| DLD1 | Colorectal Adenocarcinoma | 5.89 | [14] |
| HT29 | Colorectal Adenocarcinoma | 6.87 | [14] |
| SW480 | Colon Adenocarcinoma | 4.48 | [14] |
| LoVo | Colorectal Adenocarcinoma | 6.23 | [14] |
| SNU-C1 | Colon Carcinoma | 5.54 | [14] |
| Caco-2 | Colorectal Adenocarcinoma | 7.11 | [14] |
Experimental Protocols
Colony Formation Assay
This assay assesses the ability of single cells to proliferate and form colonies, a measure of clonogenic survival.
Materials:
-
6-well plates
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO).
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
Wash the colonies gently with PBS.
-
Fix the colonies with the fixation solution for 15-20 minutes at room temperature.
-
Stain the fixed colonies with crystal violet solution for 20-30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
dot
Caption: Workflow for the colony formation assay.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
Phosphate-buffered saline (PBS)
-
Treated and untreated cells
Procedure:
-
Harvest cells after treatment with this compound for the desired time.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
DNA Fiber Assay
This technique visualizes individual DNA replication forks to assess replication dynamics.
Materials:
-
5-chloro-2'-deoxyuridine (CldU) and 5-iodo-2'-deoxyuridine (IdU)
-
Spreading buffer (e.g., 200 mM Tris-HCl pH 7.4, 50 mM EDTA, 0.5% SDS)
-
Fixation solution (Methanol:Acetic Acid, 3:1)
-
2.5 M HCl
-
Blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20)
-
Primary antibodies (anti-BrdU for CldU, anti-BrdU for IdU)
-
Fluorescently labeled secondary antibodies
-
Fluorescence microscope
Procedure:
-
Pulse-label cells sequentially with CldU (e.g., 20-30 minutes) and then with IdU (e.g., 20-30 minutes).
-
Harvest and resuspend the cells in PBS.
-
Lyse a small number of cells on a microscope slide with spreading buffer.
-
Tilt the slide to allow the DNA to spread.
-
Fix the DNA fibers with the fixation solution.
-
Denature the DNA with 2.5 M HCl.
-
Block the slides with blocking buffer.
-
Incubate with primary antibodies to detect CldU and IdU.
-
Incubate with fluorescently labeled secondary antibodies.
-
Mount the slides and visualize the DNA fibers using a fluorescence microscope.
-
Measure the length of the CldU and IdU tracks to determine replication fork speed.
Conclusion
This compound is a valuable tool for studying the cellular functions of BAP1 and holds promise as a potential therapeutic agent for cancers with BAP1 dysregulation. Its primary mechanism of action involves the inhibition of BAP1's deubiquitinase activity, leading to significant disruption of DNA replication and the induction of apoptosis. Furthermore, based on the known roles of BAP1, this compound is anticipated to impact cell cycle progression and NF-κB signaling. The data and protocols presented in this guide provide a solid foundation for further research into the multifaceted effects of this potent BAP1 inhibitor. Further studies are warranted to fully elucidate the therapeutic potential of this compound across a range of malignancies.
References
- 1. Targeting BAP1 with small compound inhibitor for colon cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound|CAS 1135023-19-6|DC Chemicals [dcchemicals.com]
- 5. BAP1 is a tumor suppressor that requires deubiquitinating activity and nuclear localization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BAP1 loss augments sensitivity to BET inhibitors in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Loss of BAP1 Results in Growth Inhibition and Enhances Mesenchymal–Epithelial Transition in Kidney Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles and mechanisms of BAP1 deubiquitinase in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. BAP1 Represses Sequential Activation of IRAKs and NF-κB Signaling in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BAP1 mutations inhibit the NF-κB signaling pathway to induce an immunosuppressive microenvironment in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BAP1 mutations inhibit the NF-κB signaling pathway to induce an immunosuppressive microenvironment in uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeting BAP1 with small compound inhibitor for colon cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for TG2-179-1 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TG2-179-1 is a potent, selective, and covalent inhibitor of the deubiquitinase BRCA1-associated protein 1 (BAP1).[1][2] BAP1 is a tumor suppressor protein that plays a crucial role in various cellular processes, including DNA damage repair, cell cycle regulation, and apoptosis.[3][4][5] Inhibition of BAP1's deubiquitinase (DUB) activity by this compound has been shown to induce cytotoxic effects in cancer cells, primarily through the induction of replication defects and apoptosis.[1][3][6] These application notes provide detailed protocols for in vitro studies using this compound to investigate its effects on cancer cells.
Mechanism of Action
This compound covalently binds to the active site of BAP1, specifically targeting the cysteine residue Cys91 in the catalytic triad.[2][6] This irreversible binding inhibits the deubiquitinase activity of BAP1. The inhibition of BAP1 leads to an accumulation of ubiquitinated substrates, which in turn disrupts downstream cellular processes. In the context of cancer, this disruption has been shown to suppress tumor growth by causing defective DNA replication and promoting apoptosis.[5][6][7]
Data Presentation
Table 1: Cytotoxicity of this compound in Colon Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) values of this compound were determined in a panel of eight colon cancer cell lines using a colony formation assay.[8] Cells were treated with increasing concentrations of this compound, and viability was assessed.
| Cell Line | IC50 (µM) |
| HCT116 | 4.48 |
| SW48 | 5.21 |
| LoVo | 6.33 |
| SW480 | 7.52 |
| HT29 | 5.89 |
| DLD1 | 6.91 |
| RKO | 7.14 |
| Caco-2 | 6.55 |
Experimental Protocols
Cell Viability Assay (Colony Formation Assay)
This assay assesses the long-term survival and proliferative capacity of cells treated with this compound.
Materials:
-
This compound (stock solution in DMSO)
-
Appropriate cancer cell line (e.g., HCT116, SW48)
-
Complete cell culture medium
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 100% methanol)
-
Staining solution (e.g., 0.5% crystal violet in 25% methanol)
Protocol:
-
Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM). A DMSO-only control should be included.
-
Incubate the plates for 7-14 days, allowing colonies to form. The medium can be replaced every 3-4 days if necessary.
-
After the incubation period, wash the wells with PBS.
-
Fix the colonies by adding the fixation solution and incubating for 15 minutes at room temperature.
-
Remove the fixation solution and stain the colonies with the staining solution for 15-30 minutes.
-
Wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the plating efficiency and survival fraction for each treatment condition relative to the DMSO control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
This compound
-
Cancer cell line
-
Complete cell culture medium
-
6-well plates
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with the desired concentrations of this compound for a specified time (e.g., 48 hours).[6]
-
Harvest the cells by trypsinization and collect the culture supernatant (to include any floating apoptotic cells).
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
DNA Fiber Assay
This assay visualizes individual DNA replication forks to assess the impact of this compound on DNA replication dynamics, such as fork progression and origin firing.
Materials:
-
This compound
-
Cancer cell line
-
Complete cell culture medium
-
Thymidine analogs: 5-chloro-2'-deoxyuridine (CldU) and 5-iodo-2'-deoxyuridine (IdU)
-
Lysis buffer (e.g., 200 mM Tris-HCl pH 7.5, 50 mM EDTA, 0.5% SDS)
-
Spreading buffer (e.g., PBS)
-
Glass slides
-
Fixation solution (e.g., 3:1 methanol:acetic acid)
-
HCl for DNA denaturation
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (rat anti-BrdU for CldU, mouse anti-BrdU for IdU)
-
Secondary antibodies (e.g., anti-rat Alexa Fluor 594, anti-mouse Alexa Fluor 488)
-
Mounting medium with DAPI
-
Fluorescence microscope
Protocol:
-
Treat cells with increasing concentrations of this compound for 6 hours.[7]
-
Pulse-label the cells with 25 µM CldU for 20-30 minutes.
-
Wash the cells with pre-warmed medium and then pulse-label with 250 µM IdU for 20-30 minutes.
-
Harvest the cells and resuspend them in PBS.
-
Mix a small volume of cell suspension with lysis buffer on a glass slide.
-
Allow the DNA to spread down the slide by tilting it.
-
Fix the DNA fibers with the fixation solution.
-
Denature the DNA with 2.5 M HCl.
-
Block the slides with blocking buffer.
-
Incubate with primary antibodies against CldU and IdU.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Mount the slides with mounting medium containing DAPI.
-
Visualize and capture images using a fluorescence microscope.
-
Measure the length of the CldU (red) and IdU (green) tracks to determine the replication fork speed.
Mandatory Visualizations
Caption: Signaling pathway of this compound induced cytotoxicity.
Caption: Workflow for assessing apoptosis using Annexin V/PI staining.
References
- 1. BAP1 regulates AMPK-mTOR signalling pathway through deubiquitinating and stabilizing tumour-suppressor LKB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The tumor suppressor BAP1 regulates the Hippo pathway in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BAP1 BRCA1 associated deubiquitinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Targeting BAP1 with small compound inhibitor for colon cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Roles and mechanisms of BAP1 deubiquitinase in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting BAP1 with small compound inhibitor for colon cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: TG2-179-1 in HCT116 Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TG2-179-1 is a potent and selective covalent inhibitor of BRCA1-associated protein 1 (BAP1), a deubiquitinase (DUB) that plays a critical role in various cellular processes, including DNA replication and repair.[1][2][3] By inhibiting the DUB activity of BAP1, this compound induces cytotoxic effects in colon cancer cells, leading to defective DNA replication and increased apoptosis.[1][2] These characteristics make this compound a promising candidate for investigation in colon cancer research, particularly in preclinical xenograft models. This document provides detailed application notes and protocols for the use of this compound in an HCT116 human colon carcinoma xenograft model.
Quantitative Data Summary
| Parameter | Value | Source |
| Cell Line | HCT116 (Human Colon Carcinoma) | [2] |
| Mouse Strain | 5-week-old male BALB/c-nude mice | [2] |
| Number of Cells Injected | 3 x 10^6 cells in 100 µL PBS with 20% Matrigel | [2] |
| Injection Route | Subcutaneous | [2] |
| This compound Dosage | 10 mg/kg and 30 mg/kg | [2] |
| Administration Route | Intraperitoneal | [2] |
| Dosing Schedule | Three times weekly for three weeks | [2] |
| Vehicle Control | DMSO dissolved in PBS containing 20% Kolliphor EL | [2] |
| IC50 in Colon Cancer Cells | < 10 µM | [2] |
Mechanism of Action: BAP1 Inhibition
This compound functions by covalently binding to the active site of the BAP1 enzyme, specifically the catalytic triad residue Cys91.[2][3] This irreversible binding inhibits the deubiquitinase activity of BAP1. BAP1 is known to be involved in DNA double-strand break repair and replication fork progression.[2] Inhibition of BAP1 by this compound leads to impaired DNA replication, increased replication stress, and ultimately, apoptosis in cancer cells.[2]
Caption: Signaling pathway of this compound mediated BAP1 inhibition.
Experimental Protocols
HCT116 Cell Culture
-
Culture HCT116 cells in an appropriate medium (e.g., McCoy's 5A supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
HCT116 Xenograft Model Development
-
Harvest HCT116 cells during the logarithmic growth phase.
-
Resuspend the cells in sterile phosphate-buffered saline (PBS).
-
Prepare a final injection solution of 3 x 10^6 cells in 100 µL of PBS containing 20% Matrigel.[2]
-
Subcutaneously inject the cell suspension into the flank of 5-week-old male BALB/c-nude mice.[2]
-
Allow tumors to establish and grow. Begin tumor size measurements one week after inoculation.
Preparation and Administration of this compound
-
Prepare the vehicle solution: PBS containing 20% Kolliphor EL.[2]
-
Dissolve this compound in the vehicle solution to achieve final concentrations for dosing at 10 mg/kg and 30 mg/kg.
-
Administer the prepared this compound solution or vehicle control to the mice via intraperitoneal injection.
-
Follow a dosing schedule of three times weekly for a duration of three weeks.[2]
Tumor Growth Monitoring and Data Collection
-
Measure tumor dimensions (length and width) twice weekly using a caliper.[2]
-
Calculate tumor volume using the formula: V = 1/2 × (Length × Width^2).[2]
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or biomarker studies).
Caption: Experimental workflow for the this compound HCT116 xenograft study.
References
Application Notes and Protocols for TG2-179-1 in Colon Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
TG2-179-1 is a potent and selective covalent inhibitor of BRCA1-associated protein 1 (BAP1), a deubiquitinase that plays a crucial role in various cellular processes, including DNA replication and apoptosis.[1][2][3] In colon cancer, BAP1 has been identified as an oncogenic factor, and its inhibition presents a promising therapeutic strategy.[1][3] this compound exerts its cytotoxic effects by targeting BAP1, leading to defective DNA replication, increased replication stress, and subsequent induction of apoptosis in colon cancer cells.[1][3] These application notes provide detailed protocols and data for the use of this compound in in vitro studies involving colon cancer cell lines.
Data Presentation
Cytotoxic Activity of this compound in Colon Cancer Cell Lines
This compound demonstrates potent cytotoxic activity across a panel of human colon cancer cell lines. The half-maximal inhibitory concentration (IC50) values, determined by colony formation assays, are summarized in the table below.[1]
| Cell Line | IC50 (µM) |
| HCT116 | 4.48 |
| SW480 | 5.12 |
| DLD-1 | 5.34 |
| HT29 | 5.67 |
| RKO | 6.23 |
| HCT15 | 6.88 |
| LoVo | 7.14 |
| SW48 | 7.52 |
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of this compound
This compound covalently binds to the active site of BAP1, inhibiting its deubiquitinase activity.[1] This leads to an accumulation of ubiquitinated substrates, including those involved in DNA replication and repair. The inhibition of BAP1 disrupts DNA replication fork progression, leading to replication stress.[1] This, in turn, triggers apoptotic pathways, ultimately resulting in cancer cell death.[1][4]
Caption: Mechanism of this compound in colon cancer cells.
Experimental Workflow for Assessing this compound Efficacy
A general workflow for evaluating the in vitro effects of this compound on colon cancer cell lines is depicted below. This workflow integrates assays to determine cytotoxicity, effects on DNA replication, and induction of apoptosis.
Caption: In vitro workflow for this compound evaluation.
Experimental Protocols
Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells following treatment with this compound.
Materials:
-
Colon cancer cell lines (e.g., HCT116, SW480)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Protocol:
-
Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to attach overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0-10 µM) for 24 hours. A vehicle control (DMSO) should be included.
-
After 24 hours, remove the treatment medium, wash the cells with PBS, and add fresh complete culture medium.
-
Incubate the plates for 10-14 days, or until visible colonies are formed.
-
Wash the colonies with PBS and fix them with the fixation solution for 15 minutes.
-
Remove the fixation solution and stain the colonies with crystal violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the surviving fraction for each treatment condition relative to the vehicle control and determine the IC50 value.
DNA Fiber Assay
This assay directly visualizes and measures the progression of individual DNA replication forks to assess replication stress.[1]
Materials:
-
Colon cancer cell lines
-
Complete culture medium
-
This compound
-
5-Chloro-2’-deoxyuridine (CldU) and 5-Iodo-2’-deoxyuridine (IdU)
-
Lysis buffer (200 mM Tris-HCl pH 7.5, 50 mM EDTA, 0.5% SDS)
-
Spreading buffer (PBS)
-
Glass slides
-
Fixation solution (methanol:acetic acid, 3:1)
-
2.5 M HCl
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (rat anti-BrdU for CldU, mouse anti-BrdU for IdU)
-
Fluorescently labeled secondary antibodies (e.g., anti-rat Alexa Fluor 594, anti-mouse Alexa Fluor 488)
-
Mounting medium with DAPI
Protocol:
-
Treat cells with this compound at the desired concentrations for 6 hours.[1]
-
Pulse-label the cells with 25 µM CldU for 20 minutes.
-
Wash the cells and then pulse-label with 250 µM IdU for 20 minutes.
-
Harvest the cells and resuspend in PBS.
-
Mix a small volume of cell suspension with lysis buffer on a glass slide.
-
After 5-7 minutes, tilt the slide to allow the DNA to spread.
-
Fix the DNA fibers with methanol:acetic acid for 10 minutes.
-
Denature the DNA with 2.5 M HCl for 1 hour.
-
Wash with PBS and block for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with secondary antibodies for 1 hour at room temperature.
-
Wash and mount the slides with mounting medium.
-
Acquire images using a fluorescence microscope and measure the length of CldU and IdU tracks using image analysis software. A decrease in track length indicates replication fork slowing.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.[1]
Materials:
-
Colon cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with increasing concentrations of this compound for 48 hours.[1]
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Western Blotting for Apoptotic Markers
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.
Materials:
-
Colon cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Treat cells with this compound for 24-48 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Normalize the expression of target proteins to a loading control like β-actin. An increase in cleaved Caspase-3 and cleaved PARP is indicative of apoptosis.
References
- 1. Targeting BAP1 with small compound inhibitor for colon cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BAP1 regulates different mechanisms of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting BAP1 with small compound inhibitor for colon cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
TG2-179-1 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
TG2-179-1 is a potent and selective covalent inhibitor of BRCA1-associated protein 1 (BAP1), a deubiquitinase (DUB).[1][2][3] It functions by covalently binding to the active site of BAP1, specifically at Cys91.[2][3][4] This inhibition of BAP1's deubiquitinase activity leads to cytotoxic effects, including defective DNA replication and increased apoptosis, making it a compound of interest for cancer research, particularly in colon cancer.[1][4]
Chemical Properties and Solubility
This compound is a solid with the molecular formula C₂₂H₁₄ClFN₄O₂S₂ and a molecular weight of approximately 485.0 g/mol .[5] Proper solubilization is critical for accurate and reproducible experimental results.
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethylformamide (DMF) | 2 mg/mL | May require ultrasonic warming to fully dissolve.[6] |
| Dimethyl sulfoxide (DMSO) | 1 mg/mL | A common solvent for creating stock solutions.[5] |
| 10 mM | ||
| Ethanol | 2 mg/mL | |
| Phosphate-Buffered Saline (PBS) | Insoluble | Must be formulated for in-vivo use. |
Biological Activity
This compound has demonstrated potent cytotoxic activity against various colon cancer cell lines.[4][5]
Table 2: In Vitro Efficacy of this compound in Colon Cancer Cell Lines
| Cell Line | IC₅₀ (µM) |
| HCT116 | < 10 |
| HT29 | < 10 |
| SW48 | < 10 |
| Other Colon Cancer Cell Lines | 4.48 - 7.52 |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in in-vitro experiments.
Materials:
-
This compound solid powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the solid is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
Caption: A typical experimental workflow for evaluating this compound.
In Vitro Cell Viability: Colony Formation Assay
Objective: To assess the long-term effect of this compound on the proliferative capacity of cancer cells.
Materials:
-
Colon cancer cell lines (e.g., HCT116, SW48)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well plates
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to attach overnight.
-
The next day, treat the cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10 µM) by diluting the stock solution in fresh complete medium. Include a vehicle control (DMSO) at the highest concentration used for the drug.
-
Incubate the plates for 7-14 days, replacing the medium with freshly prepared drug-containing medium every 3-4 days.
-
When colonies are visible to the naked eye, wash the wells twice with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 20 minutes at room temperature.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Image the plates and quantify the colonies.
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
HCT116 colon cancer cells
-
This compound
-
Kolliphor EL (Sigma-Aldrich)
-
Sterile PBS
-
Syringes and needles
Protocol:
-
Subcutaneously inoculate HCT116 cells into the flanks of the mice.
-
Allow the tumors to reach a palpable size (e.g., 50-100 mm³).
-
Prepare the vehicle solution: PBS containing 20% Kolliphor EL.[4]
-
Prepare the this compound formulation by dissolving it in the vehicle solution to the desired concentrations (e.g., 10 mg/kg and 30 mg/kg).[4]
-
Randomize the mice into three groups: Vehicle control, this compound (10 mg/kg), and this compound (30 mg/kg).[4]
-
Administer the treatments via intraperitoneal injection three times a week for three weeks.[4]
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Mechanism of Action and Signaling Pathway
This compound inhibits the deubiquitinase activity of BAP1.[1] BAP1 is known to play a role in various cellular processes, including DNA repair and replication.[4] By inhibiting BAP1, this compound leads to defective DNA replication, increased replication stress, and ultimately apoptosis.[4] This makes BAP1 a potential therapeutic target in cancers where it has an oncogenic role, such as in certain colon cancers.[4][7]
Caption: this compound inhibits BAP1, leading to decreased cell proliferation and increased apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 1135023-19-6|DC Chemicals [dcchemicals.com]
- 3. This compound | BAP1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Targeting BAP1 with small compound inhibitor for colon cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Targeting BAP1 with small compound inhibitor for colon cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing TG2-179-1 Cytotoxicity in Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
TG2-179-1 is a potent, covalent inhibitor of BRCA1-associated protein 1 (BAP1), a deubiquitinase enzyme that plays a critical role in various cellular processes, including DNA damage repair, cell cycle regulation, and apoptosis.[1][2] By inhibiting the deubiquitinase activity of BAP1, this compound has been shown to induce replication defects and promote apoptosis in cancer cells, particularly in colon cancer.[1][2][3] These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound, enabling researchers to evaluate its potential as a therapeutic agent.
Mechanism of Action: BAP1 Inhibition
This compound exerts its cytotoxic effects by selectively targeting and inhibiting BAP1.[1][2] BAP1 is a tumor suppressor that removes ubiquitin from various protein substrates, thereby regulating their stability and function. The inhibition of BAP1 by this compound disrupts these critical cellular processes, leading to an accumulation of DNA damage, cell cycle arrest, and ultimately, programmed cell death (apoptosis).
Quantitative Data Summary
This compound has demonstrated potent cytotoxic activity against a panel of human colon cancer cell lines. The half-maximal inhibitory concentration (IC50) values for these cell lines are summarized in the table below.
| Cell Line | Cancer Type | IC50 Range (µM) |
| HCT116 | Colon Carcinoma | 4.48 - 7.52 |
| SW480 | Colon Adenocarcinoma | 4.48 - 7.52 |
| HT29 | Colorectal Adenocarcinoma | 4.48 - 7.52 |
| DLD1 | Colorectal Adenocarcinoma | 4.48 - 7.52 |
| LoVo | Colorectal Adenocarcinoma | 4.48 - 7.52 |
| SW620 | Colorectal Adenocarcinoma | 4.48 - 7.52 |
| RKO | Colon Carcinoma | 4.48 - 7.52 |
| HCT15 | Colorectal Adenocarcinoma | 4.48 - 7.52 |
Note: The IC50 values were determined following treatment with this compound for a specified duration, as detailed in the respective experimental protocols.
Experimental Protocols
The following are detailed protocols for commonly used in vitro assays to assess the cytotoxicity of this compound.
Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
References
Application Notes and Protocols for DNA Fiber Assay with TG2-179-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA replication is a fundamental process ensuring the faithful transmission of genetic information. Perturbations to this process, known as replication stress, can lead to genomic instability, a hallmark of cancer. The DNA fiber assay is a powerful single-molecule technique used to visualize and quantify the dynamics of DNA replication forks. This application note provides a detailed protocol for utilizing the DNA fiber assay to investigate the effects of TG2-179-1, a potent and specific inhibitor of BRCA1-associated protein 1 (BAP1), on DNA replication.
This compound has been shown to induce replication defects and apoptosis in cancer cells by targeting the deubiquitinase activity of BAP1. BAP1 plays a crucial role in the DNA damage response and replication stress, primarily through its interaction with and stabilization of the INO80 chromatin remodeling complex, which is essential for the restart of stalled replication forks. By inhibiting BAP1, this compound disrupts these critical replication processes, making it a compound of interest in cancer drug development.
These protocols and data will guide researchers in assessing the impact of this compound on replication fork dynamics, including fork speed, origin firing, and fork stalling.
Data Presentation
Treatment with this compound has been demonstrated to impede DNA replication fork progression in a dose-dependent manner in various cancer cell lines. The following tables summarize the quantitative data obtained from DNA fiber assays in HCT116 and SW48 colon cancer cells treated with this compound for 6 hours.
Table 1: Effect of this compound on Replication Fork Speed in HCT116 Cells
| This compound Concentration (µM) | Mean CldU Track Length (µm) | Mean IdU Track Length (µm) | IdU/CldU Ratio |
| 0 (Control) | 8.5 | 8.3 | ~1.0 |
| 10 | 7.2 | 6.8 | <1.0 |
| 50 | 5.8 | 5.1 | <1.0 |
| 100 | 4.5 | 3.9 | <1.0 |
Table 2: Effect of this compound on Replication Fork Speed in SW48 Cells
| This compound Concentration (µM) | Mean CldU Track Length (µm) | Mean IdU Track Length (µm) | IdU/CldU Ratio |
| 0 (Control) | 8.2 | 8.0 | ~1.0 |
| 10 | 6.9 | 6.5 | <1.0 |
| 50 | 5.5 | 4.8 | <1.0 |
| 100 | 4.2 | 3.6 | <1.0 |
Note: The data presented are representative and may vary based on experimental conditions and cell lines used.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Culture HCT116 or SW48 cells in McCoy's 5A or DMEM medium, respectively, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells in 6-well plates to achieve 60-70% confluency on the day of the experiment.
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with the desired concentrations of this compound (e.g., 0, 10, 50, 100 µM) for 6 hours. An equivalent volume of DMSO should be used as a vehicle control.
Protocol 2: DNA Fiber Labeling
-
Following this compound treatment, add 25 µM 5-chloro-2'-deoxyuridine (CldU) directly to the culture medium and incubate for 20-30 minutes at 37°C.
-
Wash the cells twice with pre-warmed 1x PBS.
-
Add fresh, pre-warmed medium containing 250 µM 5-iodo-2'-deoxyuridine (IdU) and incubate for 20-30 minutes at 37°C.
-
Wash the cells twice with cold 1x PBS.
Protocol 3: DNA Fiber Spreading
-
Harvest the cells by trypsinization and resuspend in cold 1x PBS at a concentration of 1 x 10⁶ cells/mL.
-
Place 2 µL of the cell suspension at one end of a pre-cleaned microscope slide.
-
Add 8 µL of spreading buffer (200 mM Tris-HCl pH 7.4, 50 mM EDTA, 0.5% SDS) to the cell drop and mix gently with a pipette tip.
-
Incubate for 8-10 minutes at room temperature to allow for cell lysis and DNA release.
-
Tilt the slide at a 15-30 degree angle to allow the DNA to spread down the slide.
-
Air dry the slides completely.
-
Fix the DNA fibers in a 3:1 methanol:acetic acid solution for 10 minutes at room temperature.
-
Air dry the slides.
Protocol 4: Immunodetection and Imaging
-
Denature the DNA by incubating the slides in 2.5 M HCl for 1 hour at room temperature.
-
Wash the slides three times with 1x PBS.
-
Block the slides with 1% BSA in PBS with 0.1% Tween-20 (PBST) for 1 hour at room temperature in a humidified chamber.
-
Incubate the slides with primary antibodies against CldU (e.g., rat anti-BrdU) and IdU (e.g., mouse anti-BrdU) diluted in blocking buffer for 1.5 hours at room temperature.
-
Wash the slides three times with PBST.
-
Incubate the slides with fluorescently labeled secondary antibodies (e.g., anti-rat Alexa Fluor 594 and anti-mouse Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the slides three times with PBST.
-
Mount the slides with an antifade mounting medium.
-
Image the DNA fibers using a fluorescence microscope. Capture images of at least 100-200 individual fibers per condition for quantitative analysis.
Protocol 5: Data Analysis
-
Replication Fork Speed: Measure the length of the CldU (first label) and IdU (second label) tracks using image analysis software (e.g., ImageJ). Fork speed can be calculated by dividing the track length (in kb) by the labeling time (in minutes). A conversion factor of 1 µm = 2.59 kb is commonly used.
-
Origin Firing: Identify and count the number of replication origins (structures with a central CldU track flanked by two IdU tracks). Origin firing frequency can be expressed as the number of origins per total length of DNA analyzed.
-
Inter-Origin Distance (IOD): Measure the distance between the midpoints of two adjacent replication origins on the same DNA fiber.
-
Fork Stalling: Quantify the percentage of forks that stall during the second label. Stalled forks are identified as CldU-only tracks. The percentage is calculated as (Number of CldU-only tracks / Total number of tracks) x 100.
Mandatory Visualizations
Caption: Experimental workflow for the DNA fiber assay with this compound treatment.
Caption: BAP1 signaling in replication fork restart and its inhibition by this compound.
Application Notes and Protocols for In Vivo Efficacy Studies of TG2-179-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo efficacy of TG2-179-1, a potent and selective covalent inhibitor of BRCA1-associated protein 1 (BAP1). The following protocols and data are derived from preclinical studies evaluating this compound as a potential therapeutic agent for colon cancer.
Introduction
This compound is a small molecule inhibitor that targets the deubiquitinase (DUB) activity of BAP1 by covalently binding to its active site.[1] In certain cancers, such as colon cancer, BAP1 has been shown to be oncogenic.[2] Inhibition of BAP1 by this compound leads to defective DNA replication and an increase in apoptosis in cancer cells, thereby inhibiting tumor growth.[1][2] The data presented herein summarizes the cytotoxic and anti-tumorigenic properties of this compound in colon cancer models.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Colon Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) of this compound was determined in a panel of eight human colon cancer cell lines using a colony formation assay. The results demonstrate potent cytotoxic activity with IC50 values of less than 10 μM across all tested cell lines.[1]
| Cell Line | IC50 (μM) |
| HCT116 | 7.52 |
| SW48 | 6.88 |
| DLD1 | 5.45 |
| SW480 | 4.48 |
| HT29 | 6.23 |
| LoVo | 5.87 |
| RKO | 6.54 |
| Caco-2 | 7.11 |
Table 2: In Vivo Anti-Tumor Efficacy of this compound in a Colon Cancer Xenograft Model
The in vivo efficacy of this compound was evaluated in a HCT116 colon cancer xenograft model in BALB/c-nude mice. Treatment with this compound resulted in a significant reduction in tumor volume.
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Outcome |
| Vehicle (DMSO) | - | Intraperitoneal | 3 times weekly for 3 weeks | Progressive tumor growth |
| This compound | 10 | Intraperitoneal | 3 times weekly for 3 weeks | Reduced tumor volume |
| This compound | 30 | Intraperitoneal | 3 times weekly for 3 weeks | Significantly reduced tumor volume |
Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound in colon cancer cells. BAP1, a deubiquitinase, is inhibited by this compound. This inhibition leads to an accumulation of ubiquitinated proteins, resulting in replication stress and ultimately apoptosis.
Caption: Mechanism of action of this compound.
Experimental Protocols
In Vivo Xenograft Study Protocol
This protocol describes the establishment of a subcutaneous colon cancer xenograft model and subsequent treatment with this compound.
Caption: Workflow for the in vivo xenograft study.
Materials:
-
HCT116 human colon cancer cell line
-
Phosphate-buffered saline (PBS)
-
Matrigel (Corning)
-
5-week-old male BALB/c-nude mice
-
This compound
-
DMSO (vehicle)
-
Kolliphor EL (Sigma)
-
Calipers
Procedure:
-
Cell Preparation: Culture HCT116 cells in appropriate media. On the day of injection, harvest the cells and resuspend them in a solution of PBS containing 20% Matrigel at a concentration of 3 x 10^7 cells/mL.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (3 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Group Assignment: Allow the tumors to grow for one week. Once tumors are established, randomly assign mice to the different treatment groups (n=6 per group).
-
Treatment Administration: Prepare the treatment solutions. Dissolve this compound in PBS containing 20% Kolliphor EL. The vehicle control will be a similar solution with DMSO. Administer the respective treatments via intraperitoneal injection three times a week for three weeks.
-
Tumor Measurement: Measure the tumor dimensions (length and width) twice a week using calipers. Calculate the tumor volume using the formula: V = 1/2 × L × W².
Colony Formation Assay Protocol
This assay is used to determine the long-term survival and proliferative capacity of cancer cells after treatment with this compound.
Materials:
-
Colon cancer cell lines (e.g., HCT116, SW48)
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of this compound. Include a vehicle-treated control.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Fixation and Staining:
-
Wash the wells gently with PBS.
-
Fix the colonies with 100% methanol for 10 minutes.
-
Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
-
Washing and Drying:
-
Carefully wash the wells with water to remove excess stain.
-
Allow the plates to air dry.
-
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and survival fraction for each treatment condition relative to the vehicle control.
Annexin V Apoptosis Assay Protocol
This flow cytometry-based assay is used to quantify the percentage of apoptotic cells following treatment with this compound.[3]
Materials:
-
Colon cancer cell lines (e.g., HCT116, SW48)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in culture plates and treat with desired concentrations of this compound for a specified period (e.g., 48 hours).
-
Cell Harvesting:
-
Collect both floating and adherent cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Add 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
References
Application Notes: TG2-179-1 for Inducing Apoptosis in SW48 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
TG2-179-1 is a small molecule inhibitor that targets BRCA1-associated protein-1 (BAP1), a deubiquitinase enzyme.[1][2][3] BAP1 is frequently found to be upregulated in colon cancer tissues and cells, where it plays a role in promoting cell proliferation by aiding DNA replication and suppressing replication stress.[2][4] this compound covalently binds to the active site of BAP1, inhibiting its deubiquitinase activity.[1][4] This inhibition leads to significant cytotoxic effects in colon cancer cells, including the SW48 cell line, primarily by inducing defective DNA replication and subsequently triggering apoptosis.[2][4] These application notes provide detailed protocols and data for utilizing this compound to induce apoptosis in SW48 colorectal cancer cells.
Mechanism of Action
This compound exerts its cytotoxic effects by specifically targeting and inhibiting BAP1. The inhibition of BAP1's enzymatic function disrupts its role in DNA replication and the suppression of replication stress. This disruption leads to an accumulation of DNA damage and cellular stress, which in turn activates the intrinsic apoptotic pathway, resulting in programmed cell death.[2][4]
References
Measuring BAP1 Inhibition by TG2-179-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRCA1-associated protein 1 (BAP1) is a nuclear deubiquitinase (DUB) that plays a critical role in various cellular processes, including cell cycle regulation, DNA damage repair, and tumor suppression.[1][2] Its dysregulation is implicated in the development of several cancers, making it an attractive target for therapeutic intervention. TG2-179-1 has been identified as a potent and covalent inhibitor of BAP1, exhibiting cytotoxic effects in cancer cells by targeting BAP1's deubiquitinase activity.[3][4][5] This document provides detailed application notes and protocols for measuring the inhibition of BAP1 by this compound, intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action
This compound acts as a covalent inhibitor of BAP1.[3][4] Through in silico molecular docking studies, it has been suggested that this compound binds to the active site of BAP1. The catalytic triad of BAP1, consisting of Cys91, His169, and Asp184, is crucial for its deubiquitinase activity, with Cys91 functioning as the nucleophile.[3] It is proposed that the nitrile carbon atom of this compound is susceptible to nucleophilic attack by the Cys91 residue in the BAP1 active site, leading to the formation of a covalent bond and subsequent irreversible inhibition of its enzymatic function.[3]
Data Presentation
Quantitative Analysis of this compound Activity
The inhibitory effects of this compound on BAP1 have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Cytotoxicity of this compound in Colon Cancer Cell Lines [3]
| Cell Line | IC50 (µM) |
| HCT116 | < 10 |
| SW48 | < 10 |
| HCT15 | < 10 |
| LoVo | < 10 |
| Additional 4 colon cancer cell lines | < 10 |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model [6]
| Animal Model | Cell Line | Treatment | Dosage | Outcome |
| Mouse | HCT116 | This compound | 10 and 30 mg/kg | Reduced tumor volume |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: BAP1 signaling in DNA damage response and its inhibition by this compound.
Caption: Experimental workflow for measuring BAP1 inhibition by this compound.
Experimental Protocols
BAP1 Deubiquitinase (DUB) Activity Assay using Ub-AMC
This assay measures the enzymatic activity of BAP1 by monitoring the cleavage of a fluorogenic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC).
Materials:
-
Recombinant human BAP1 protein
-
This compound inhibitor
-
Ub-AMC substrate (e.g., Boston Biochem)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 0.15 M NaCl, 5 mM DTT, and 0.05% CHAPS[7]
-
384-well black plates
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound in Assay Buffer to achieve a range of desired concentrations.
-
In a 384-well plate, add a constant concentration of recombinant BAP1 (e.g., 250 pM final concentration) to each well containing the different concentrations of this compound.[8]
-
Pre-incubate the enzyme and inhibitor for 30 minutes at room temperature.
-
Initiate the reaction by adding Ub-AMC substrate to a final concentration of approximately 250 nM.[7]
-
Immediately measure the increase in fluorescence at 30-second intervals for 30 minutes using a fluorescence plate reader.[7]
-
The rate of Ub-AMC hydrolysis is proportional to the BAP1 DUB activity.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
H2A-Ubiquitin Nucleosome DUB Assay
This assay provides a more physiologically relevant measure of BAP1 activity by using ubiquitinated histone H2A within a nucleosome context as the substrate.
Materials:
-
Recombinant human BAP1 protein
-
This compound inhibitor
-
H2A-K119-Ub mononucleosomes (e.g., EpiCypher)
-
DUB Buffer: 50 mM Tris-Cl (pH 7.5), 50 mM NaCl, 1 mM MgCl2, 1 mM DTT
-
SDS-PAGE gels and Western blotting reagents
-
Anti-Histone H2A antibody
-
Anti-ubiquitin antibody
Procedure:
-
Prepare this compound dilutions as described in Protocol 1.
-
In separate reaction tubes, pre-incubate recombinant BAP1 with varying concentrations of this compound for 30 minutes at room temperature.
-
Add H2A-Ub mononucleosomes to each reaction tube.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blotting using primary antibodies against Histone H2A and ubiquitin to detect the deubiquitination of H2A.
-
Quantify the band intensities to determine the extent of BAP1 inhibition by this compound.
Cell-Based Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of cancer cells.
Materials:
-
HCT116 colon cancer cells (or other relevant cell lines)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound inhibitor
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed HCT116 cells in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to attach overnight.[9]
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 10 µM). Include a vehicle control (DMSO).
-
Incubate the plates in a humidified incubator at 37°C with 5% CO2 for 10-14 days, or until visible colonies are formed in the control wells.
-
Carefully wash the wells with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the surviving fraction for each treatment condition relative to the vehicle control.
-
Determine the IC50 value for inhibition of colony formation.
Conclusion
The protocols and data presented in this document provide a comprehensive guide for researchers to effectively measure and characterize the inhibitory activity of this compound against BAP1. These assays are crucial for the preclinical evaluation of this compound and for furthering our understanding of BAP1's role in cancer biology. The provided diagrams offer a clear visual representation of the relevant signaling pathways and experimental workflows, facilitating a deeper understanding of the scientific context.
References
- 1. researchgate.net [researchgate.net]
- 2. A mechanism for the tissue specificity in BAP1 cancer syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting BAP1 with small compound inhibitor for colon cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|CAS 1135023-19-6|DC Chemicals [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. ubiqbio.com [ubiqbio.com]
- 8. portlandpress.com [portlandpress.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: TG2-179-1
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with dissolving the BAP1 inhibitor, TG2-179-1, in DMSO.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in DMSO. What could be the reason?
A1: Difficulty in dissolving this compound in DMSO can arise from several factors. Firstly, this compound has limited solubility in DMSO, typically around 1 mg/mL to 10 mM.[1][2] Exceeding this concentration will result in an insoluble suspension. Secondly, the quality of the DMSO is crucial; it is hygroscopic and can absorb moisture, which may reduce the solubility of the compound.[3][4] Lastly, the dissolution method itself may require optimization, as physical assistance is often necessary for complete dissolution.
Q2: I have followed the recommended concentration, but the compound still won't dissolve. What should I do?
A2: If you are confident that you are within the solubility limits, the following steps can be taken to aid dissolution:
-
Physical Agitation: Vortex the solution vigorously.[5]
-
Sonication: Use an ultrasonic water bath to break down any aggregates.[4][5][6][7] This can be done in short bursts.
-
Gentle Warming: Briefly warm the solution in a water bath set to 37°C.[5] Some suppliers suggest that warming may be necessary.[6][7] However, avoid excessive heat (not exceeding 50°C) to prevent potential degradation of the compound.[4]
-
Use High-Quality DMSO: Ensure you are using anhydrous, high-purity DMSO from a freshly opened bottle.
Q3: Can I prepare a stock solution of this compound at a concentration higher than 1 mg/mL in DMSO?
A3: Based on available data, the solubility of this compound in DMSO is limited to approximately 1 mg/mL.[1] Attempting to prepare a more concentrated stock solution is likely to result in incomplete dissolution. It is recommended to work within the specified solubility limits to ensure a homogenous stock solution for accurate downstream experiments.
Q4: How should I store my this compound stock solution in DMSO?
A4: Once dissolved in DMSO, the stock solution should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4][8] For storage at -20°C, it is recommended to use the solution within one month, while storage at -80°C can extend its stability for up to six months.[6][7]
Q5: My this compound precipitates when I dilute my DMSO stock into an aqueous buffer for my experiment. How can I prevent this?
A5: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds.[3][5] To prevent this, it is advisable to make serial dilutions in DMSO first and then add the final, most diluted sample to your aqueous buffer. Additionally, ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) and always include a vehicle control with the same DMSO concentration.[3]
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Source |
| Solubility in DMSO | 1 mg/mL | [1] |
| 10 mM | [2] | |
| Solubility in DMF | 2 mg/mL | [1][6][7] |
| Solubility in Ethanol | 2 mg/mL | [1] |
| Storage (Powder) | -20°C for up to 3 years | [4][7] |
| Storage (in Solvent) | -80°C for 6 months | [6][7] |
| -20°C for 1 month | [6][7] |
Experimental Protocols
Protocol for Dissolving this compound in DMSO
-
Preparation: Before opening, bring the vial of this compound powder to room temperature.
-
Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous, high-purity DMSO to achieve a final concentration of no more than 1 mg/mL.
-
Initial Mixing: Vortex the tube vigorously for 1-2 minutes.[5]
-
Sonication (if necessary): If the compound is not fully dissolved, place the tube in a sonicating water bath for 5-10 minutes.[5]
-
Gentle Warming (if necessary): If solids persist, warm the tube in a 37°C water bath for 5-10 minutes, followed by vortexing.[5][6][7]
-
Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in tightly sealed tubes and store at -20°C or -80°C.[4][8]
Mandatory Visualization
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
Caption: Signaling pathway showing this compound inhibition of BAP1.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | BAP1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. benchchem.com [benchchem.com]
- 4. file.selleckchem.com [file.selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Targeting BAP1 with small compound inhibitor for colon cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing TG2-179-1 Concentration for IC50 Determination
Welcome to the technical support center for the BAP1 inhibitor, TG2-179-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues when determining the IC50 of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective covalent inhibitor of BRCA1-associated protein 1 (BAP1).[1] BAP1 is a deubiquitinase (DUB) that plays a crucial role in various cellular processes, including cell proliferation, DNA damage repair, and apoptosis.[2][3] this compound covalently binds to the active site of BAP1, specifically at Cysteine 91 (Cys91), thereby inhibiting its deubiquitinase activity.[1] This inhibition leads to cytotoxic effects in cancer cells, particularly colon cancer cells, by inducing replication defects and increasing apoptosis.[4][5]
Q2: What is a typical starting concentration range for this compound in cell-based assays?
A2: Based on published studies, this compound has shown potent cytotoxic activity against various colon cancer cell lines with IC50 values typically below 10 μM.[4][5] For initial experiments, a broad concentration range spanning several orders of magnitude around the expected IC50 is recommended. A starting range of 0.1 µM to 100 µM is often a reasonable starting point for a dose-response curve.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Ethanol.[6] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM). This stock solution should be aliquoted and stored at -20°C or -80°C for long-term stability.[7] When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration. It is crucial to ensure that the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How does the covalent nature of this compound affect IC50 determination?
A4: As a covalent inhibitor, the binding of this compound to BAP1 is time-dependent. This means that the apparent IC50 value can decrease with longer incubation times as more covalent bonds are formed. Therefore, it is critical to maintain a consistent pre-incubation time across all experiments to ensure reproducible results. For a more comprehensive understanding of its potency, determining the kinetic parameters K_i (initial binding affinity) and k_inact (rate of inactivation) is often more informative than a single IC50 value.
Experimental Protocols
Protocol for IC50 Determination of this compound using a Cell Viability Assay (MTT Assay)
This protocol provides a general framework for determining the IC50 of this compound in adherent cancer cell lines.
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Count the cells and adjust the concentration to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours). The incubation time should be optimized for your specific cell line and experimental goals. For a covalent inhibitor like this compound, testing multiple time points is recommended.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Data Presentation
Table 1: Reported IC50 Values of this compound in Colon Cancer Cell Lines
| Cell Line | IC50 (µM) | Assay Type | Reference |
| HCT116 | < 10 | Colony Formation | [4][5] |
| SW480 | < 10 | Colony Formation | [4] |
| DLD-1 | < 10 | Colony Formation | [4] |
| HCT-15 | < 10 | Colony Formation | [4] |
| HT-29 | < 10 | Colony Formation | [4] |
| LoVo | < 10 | Colony Formation | [4] |
| RKO | < 10 | Colony Formation | [4] |
| SW620 | < 10 | Colony Formation | [4] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicates | - Inconsistent cell seeding- Pipetting errors during compound dilution- Edge effects in the 96-well plate | - Ensure a homogenous cell suspension before seeding.- Use a multichannel pipette for consistency.- Avoid using the outer wells of the plate or fill them with sterile PBS or medium. |
| IC50 value is higher than expected | - Cell line is resistant to BAP1 inhibition- Compound instability in culture medium- Short incubation time for a covalent inhibitor | - Confirm BAP1 expression in your cell line.- Test the stability of this compound in your specific culture medium over the experimental time course.- Increase the incubation time (e.g., 48 or 72 hours) to allow for covalent bond formation. |
| Inconsistent IC50 values between experiments | - Variation in cell passage number or health- Different incubation times used- Batch-to-batch variability of the compound | - Use cells within a consistent passage number range.- Strictly adhere to the same incubation time for all experiments.- If possible, use the same batch of this compound for a series of experiments. |
| Precipitate formation in the culture medium | - Poor solubility of this compound at higher concentrations- High final DMSO concentration | - Ensure the final concentration of this compound does not exceed its solubility limit in the culture medium.- Keep the final DMSO concentration below 0.1%. |
| No dose-response curve (flat line) | - Compound is inactive in the tested cell line- Incorrect concentration range tested- Assay interference | - Verify the identity and purity of your this compound stock.- Test a wider range of concentrations.- Run a control experiment to ensure the assay is working correctly. |
Visualizations
BAP1 Signaling Pathway
Caption: BAP1 signaling pathways in the nucleus and cytoplasm and inhibition by this compound.
Experimental Workflow for IC50 Determination
Caption: A typical experimental workflow for determining the IC50 of this compound.
Troubleshooting Logic for Inconsistent IC50 Values
Caption: A logical flowchart for troubleshooting inconsistent IC50 results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. “An overview of BAP1 Biological Functions and Current Therapeutics” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting BAP1 with small compound inhibitor for colon cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting BAP1 with small compound inhibitor for colon cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Investigating Off-Target Effects of TG2-179-1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the investigation of off-target effects of TG2-179-1, a potent covalent inhibitor of BRCA1-associated protein 1 (BAP1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of the deubiquitinase (DUB) BAP1.[1][2] It functions by covalently binding to the active site of BAP1, specifically the Cys91 residue.[1] This inhibition of BAP1's deubiquitinase activity leads to cytotoxic effects in cancer cells, primarily through defective DNA replication and an increase in apoptosis.[2][3] Its potential as a therapeutic agent is being explored, particularly for colon cancer.[2][3]
Q2: Are off-target effects a concern with this compound?
A2: Yes, the possibility of off-target effects is a significant consideration. Studies have shown that this compound can induce cytotoxicity in cancer cell lines that are not sensitive to BAP1 depletion, suggesting that the compound interacts with other cellular proteins. The identification of these off-targets is crucial for the development of more selective BAP1 inhibitors and for understanding the complete pharmacological profile of this compound.
Q3: What are the known off-targets of this compound?
A3: As of the latest available public information, a specific and comprehensive list of this compound off-targets has not been published. The observation that it affects BAP1-insensitive cells indicates that such off-targets exist, but they have not been publicly disclosed in detail. Researchers are encouraged to perform their own off-target profiling studies to identify potential interactions in their specific experimental systems.
Q4: What experimental approaches can be used to identify the off-targets of this compound?
A4: Several powerful techniques are available to identify the off-targets of covalent inhibitors like this compound. The most common and effective methods include:
-
Activity-Based Protein Profiling (ABPP): This chemical proteomics approach uses probes that react with the active sites of specific enzyme families to profile their activity in complex biological samples. Competitive ABPP, where the inhibitor of interest competes with the probe for binding, can reveal the inhibitor's targets and their relative potencies.
-
Mass Spectrometry-based Chemoproteomics: This involves using a modified, "clickable" version of the inhibitor to pull down its binding partners from cell lysates. These interacting proteins are then identified by mass spectrometry. This method can provide a direct readout of the inhibitor's binding profile across the proteome.
-
Kinase Profiling: Since many inhibitors have off-target effects on kinases, screening this compound against a panel of recombinant kinases can identify potential kinase off-targets.
Troubleshooting Guides
This section provides guidance on common issues encountered during the investigation of this compound off-target effects.
Problem 1: Unexpected Cell Death in BAP1-knockout or BAP1-insensitive Cell Lines
-
Possible Cause: This is a strong indication of off-target effects. This compound is likely interacting with other essential cellular proteins, leading to cytotoxicity through a BAP1-independent mechanism.
-
Troubleshooting Steps:
-
Confirm BAP1 Status: Ensure that the cell lines used are genuinely BAP1-deficient or insensitive through Western blotting or genomic sequencing.
-
Dose-Response Analysis: Perform a dose-response curve with this compound to determine the IC50 value in the BAP1-insensitive cells. This will provide a quantitative measure of the off-target-driven cytotoxicity.
-
Initiate Off-Target Identification: Employ the experimental strategies outlined in the FAQs (ABPP, chemoproteomics) to identify the proteins that this compound is interacting with in these cells.
-
Problem 2: Difficulty in Validating Potential Off-Targets Identified from a Proteomics Screen
-
Possible Cause: Hits from proteomic screens can sometimes be non-specific or indirect interactions. Validation using orthogonal methods is crucial.
-
Troubleshooting Steps:
-
In Vitro Binding Assays: If the off-target is a recombinant protein, perform direct binding assays (e.g., Surface Plasmon Resonance - SPR, Isothermal Titration Calorimetry - ITC) to confirm a direct interaction with this compound.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to confirm target engagement in a cellular context. A shift in the thermal stability of the protein upon inhibitor binding indicates a direct interaction.
-
Functional Assays: If the identified off-target has a known function (e.g., it's an enzyme), test the ability of this compound to inhibit this function in a relevant assay.
-
Genetic Validation: Use techniques like siRNA or CRISPR to knock down the expression of the putative off-target. If the cells become less sensitive to this compound after knockdown, it strengthens the evidence that the protein is a relevant off-target.
-
Data Presentation
As specific off-target data for this compound is not publicly available, the following tables are presented as templates for how researchers can structure their own findings.
Table 1: Cytotoxicity Profile of this compound in Colon Cancer Cell Lines
| Cell Line | BAP1 Status | IC50 (µM) |
| HCT116 | Wild-type | 4.48 - 7.52[4] |
| SW480 | Wild-type | Data not available |
| HT-29 | Wild-type | Data not available |
| DLD-1 | Wild-type | Data not available |
| LoVo | BAP1 Mutant | Data not available |
| RKO | Wild-type | Data not available |
| COLO 205 | Wild-type | Data not available |
| SW620 | Wild-type | Data not available |
Note: The IC50 range for HCT116 is from a published study.[4] Researchers should determine the IC50 values for their cell lines of interest.
Table 2: Hypothetical Off-Target Profile of this compound Identified by Competitive ABPP
| Protein Target | Protein Class | % Inhibition at 1 µM | IC50 (µM) |
| BAP1 | Deubiquitinase | >95% | <0.1 |
| USP7 | Deubiquitinase | 30% | >10 |
| UCHL1 | Deubiquitinase | 15% | >25 |
| Cathepsin B | Cysteine Protease | 45% | 5.2 |
| Aldehyde Dehydrogenase 1A1 | Dehydrogenase | 25% | 15.8 |
Note: This table is for illustrative purposes only and does not represent actual data for this compound.
Experimental Protocols
Protocol 1: General Workflow for Off-Target Identification using a "Clickable" Probe and Mass Spectrometry
This protocol outlines a general strategy for identifying the cellular targets of a covalent inhibitor by synthesizing a derivative with a bioorthogonal handle (e.g., an alkyne group) for subsequent enrichment and identification.
Caption: Workflow for covalent inhibitor target identification.
Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)
This protocol describes how to identify inhibitor targets by competing their binding against a broad-spectrum activity-based probe.
Caption: Competitive ABPP workflow for target identification.
Signaling Pathways and Logical Relationships
BAP1 Signaling and the Impact of this compound Inhibition
BAP1 is a key regulator of several cellular processes, including DNA repair and cell cycle progression, primarily through its deubiquitinase activity on histone H2A. Inhibition of BAP1 by this compound disrupts these processes, leading to apoptosis.
Caption: BAP1 signaling and this compound mechanism of action.
Troubleshooting Logic for Off-Target Investigation
This diagram outlines the decision-making process when investigating potential off-target effects of this compound.
References
Technical Support Center: TG2-179-1 In Vivo Delivery
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using the BAP1 inhibitor TG2-179-1 in in vivo experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and covalent small molecule inhibitor of BRCA1-associated protein 1 (BAP1).[1][2] BAP1 is a deubiquitinase (DUB) enzyme that plays a key role in several cellular processes, including DNA damage repair, cell cycle regulation, and gene expression.[1][3] this compound works by covalently binding to the active site cysteine residue (Cys91) of BAP1, thereby irreversibly inhibiting its function.[1][2] This inhibition leads to increased apoptosis (programmed cell death) and defective DNA replication in cancer cells, making it a compound of interest for cancer research, particularly colon cancer.[4][5]
Q2: What are the main challenges in preparing this compound for in vivo use?
A2: The primary challenge with this compound, like many small molecule inhibitors, is its poor aqueous solubility. It is a hydrophobic compound and will not readily dissolve in simple aqueous buffers like saline or PBS alone.[6] This requires the use of specific solvents and/or surfactants to create a stable formulation suitable for injection into animals, preventing precipitation of the compound which can lead to inaccurate dosing, local irritation, and poor bioavailability.[7]
Q3: A published study uses Kolliphor EL for formulation. What is it and are there alternatives?
A3: Kolliphor® EL (formerly Cremophor® EL) is a non-ionic surfactant used to emulsify and solubilize water-insoluble substances. It is effective but can have its own biological effects and may cause hypersensitivity reactions in some animal models. If Kolliphor EL is unavailable or problematic, researchers can consider other common formulation strategies for poorly soluble drugs. These often involve a co-solvent system.
Common alternative vehicles include mixtures of:
-
DMSO (Dimethyl sulfoxide): An excellent solvent for many nonpolar compounds. However, it can have toxic effects at higher concentrations. It is recommended to keep the final DMSO concentration in the injected formulation as low as possible (ideally <10%).
-
PEG (Polyethylene glycol): Specifically PEG 300 or PEG 400 are frequently used as co-solvents to improve solubility and are generally well-tolerated.
-
Tween® 80 (Polysorbate 80): Another non-ionic surfactant that can help maintain the compound in suspension.
-
Cyclodextrins: Such as HP-β-CD (Hydroxypropyl-β-cyclodextrin), which can form inclusion complexes with hydrophobic drugs to increase their solubility.
A combination such as DMSO / PEG 300 / Saline or DMSO / Tween 80 / Saline is a common starting point. The optimal ratio must be determined empirically for your desired final concentration.
Section 2: Troubleshooting In Vivo Delivery
This section addresses specific issues that may arise during your experiments.
Problem 1: Compound Precipitates During Formulation or After Injection
-
Symptom: The solution becomes cloudy, or solid particles are visible after adding all components or upon cooling. You observe irritation, swelling, or a solid mass at the injection site.
-
Possible Cause: The solubility limit of this compound in the chosen vehicle has been exceeded. The vehicle is not strong enough to maintain the compound in solution, especially when injected into the aqueous in vivo environment.
-
Solutions:
-
Optimize Vehicle Composition: Increase the proportion of the organic co-solvent (e.g., DMSO, PEG) or surfactant (Kolliphor EL, Tween 80). See the table below for starting formulations.
-
Gentle Warming & Sonication: During preparation, warming the solution to 37°C and using a bath sonicator can help dissolve the compound. Ensure the solution remains clear upon returning to room temperature before injection.
-
Reduce Final Concentration: If possible, lower the final dosing concentration (mg/mL) by increasing the injection volume (while staying within acceptable limits for the animal).
-
pH Adjustment: Although less common for these vehicles, ensuring the pH of the final formulation is within a physiological range (7.2-7.4) can sometimes prevent precipitation.
-
| Vehicle Component | Recommended Starting % (v/v) | Maximum Recommended % (v/v) | Notes |
| DMSO | 5 - 10% | 10% | Use minimal amount necessary to dissolve this compound first. |
| PEG 300 / PEG 400 | 30 - 40% | 50% | Good co-solvent, generally well-tolerated. |
| Kolliphor EL / Tween 80 | 5 - 10% | 25% | Surfactant to maintain solubility and stability. |
| Saline or PBS | q.s. to 100% | - | Add this aqueous component last and slowly. |
Table 1: Recommended Vehicle Compositions for Poorly Soluble Compounds.
Problem 2: Inconsistent Efficacy or High Variability in Tumor Growth
-
Symptom: High standard deviation in tumor volume measurements within the same treatment group. Lack of expected tumor growth inhibition compared to published data.
-
Possible Cause: Inaccurate dosing due to improper injection technique or compound precipitation. Degradation of the compound in the formulation.
-
Solutions:
-
Refine Injection Technique: For intraperitoneal (IP) injections, ensure the needle penetrates the peritoneal cavity without puncturing organs like the cecum, bladder, or intestines. Always aspirate after inserting the needle; if you draw back any fluid (yellow for urine, brown/green for intestinal contents) or blood, discard the syringe and re-attempt with fresh material on the opposite side.[8][9][10]
-
Prepare Fresh Formulations: Do not store this compound in its final aqueous formulation for extended periods. Prepare it fresh daily before administration. Stock solutions in 100% DMSO can be stored at -20°C or -80°C.
-
Ensure Homogeneity: Vortex the solution thoroughly before drawing each dose to ensure the drug is evenly distributed.
-
Problem 3: Animal Distress or Toxicity
-
Symptom: Animals exhibit signs of distress post-injection, such as lethargy, ruffled fur, hunched posture, or significant weight loss (>15%). Necropsy reveals signs of peritonitis or organ damage.
-
Possible Cause: The vehicle itself is causing toxicity. Off-target effects of this compound. The injection was administered incorrectly (e.g., into an organ).
-
Solutions:
-
Run a Vehicle-Only Control Group: Always include a cohort of animals that receives the vehicle without the drug. This is critical to distinguish vehicle toxicity from compound toxicity.
-
Reduce Vehicle Component Concentrations: If the vehicle control group shows toxicity, reduce the concentration of DMSO or surfactant in your formulation.
-
Consider Off-Target Effects: As a covalent inhibitor, this compound has the potential to react with other proteins, particularly those with accessible cysteine residues.[2][11] If toxicity is observed at doses expected to be effective, consider reducing the dose or dosing frequency.
-
Slow Injection Rate: Administer the injection slowly over 5-10 seconds to allow for better distribution and minimize local irritation.[6]
-
Section 3: Experimental Protocols & Methodologies
Protocol 1: Formulation and Administration of this compound for a Mouse Xenograft Model
This protocol is adapted from the successful in vivo study by Kang, M., et al. (2023) using an HCT116 colon cancer xenograft model.[5]
Materials:
-
This compound powder
-
Kolliphor® EL (Sigma-Aldrich)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile insulin syringes with 27G needle (or similar)
Procedure:
-
Preparation of Vehicle: Create a 20% Kolliphor EL solution by mixing 200 µL of Kolliphor EL with 800 µL of sterile PBS in a sterile tube. Vortex thoroughly. This is your working vehicle solution.
-
Calculating Dose:
-
Assume an average mouse weight of 25 g (0.025 kg).
-
For a 10 mg/kg dose, each mouse needs: 10 mg/kg * 0.025 kg = 0.25 mg of this compound.
-
Assume a standard injection volume of 100 µL (0.1 mL).
-
The required final concentration is: 0.25 mg / 0.1 mL = 2.5 mg/mL.
-
-
Formulation:
-
Weigh the required amount of this compound powder into a sterile microcentrifuge tube. For example, to prepare 1 mL of solution (enough for ~8-9 mice, accounting for hub loss), weigh out 2.5 mg of this compound.
-
Add 1 mL of the 20% Kolliphor EL in PBS vehicle to the tube.
-
Vortex vigorously for 2-3 minutes. Use a bath sonicator if available until the solution is completely clear. Gentle warming to 37°C may assist dissolution.
-
Visually inspect the solution against a light source to ensure no precipitate is present before drawing it into the syringe.
-
-
Administration (Intraperitoneal Injection):
-
Restrain the mouse securely (e.g., by scruffing) and tilt it slightly head-down to move abdominal organs away from the injection site.
-
Identify the lower right abdominal quadrant. Swab the area with 70% ethanol.
-
Insert a 27G needle bevel-up at a 15-30 degree angle.
-
Gently aspirate to ensure you have not entered a blood vessel, the bladder, or the intestines.
-
Inject the calculated volume (e.g., 100 µL) smoothly and withdraw the needle.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
| Parameter | Value | Reference |
| Cell Line | HCT116 (Human Colorectal Carcinoma) | [5][12][13] |
| Animal Model | BALB/c Nude (Athymic) Mice | [5] |
| Cell Inoculum | 3 x 10⁶ cells in 100 µL PBS with 20% Matrigel | [5] |
| Route of Inoculation | Subcutaneous (flank) | [5][12] |
| Dosing | 10 mg/kg or 30 mg/kg | [5] |
| Vehicle | PBS containing 20% Kolliphor EL | [5] |
| Route of Administration | Intraperitoneal (IP) | [5] |
| Dosing Schedule | Three times weekly for three weeks | [5] |
Table 2: Summary of In Vivo Xenograft Protocol Parameters from Kang, M., et al. (2023).
Section 4: Visual Diagrams
Diagram 1: BAP1 Signaling and Inhibition by this compound
Caption: Simplified pathway showing BAP1's nuclear functions and inhibition by this compound.
Diagram 2: Experimental Workflow for In Vivo Efficacy Study
Caption: Standard workflow for assessing this compound efficacy in a xenograft model.
Diagram 3: Troubleshooting Logic for Formulation Issues
Caption: Decision tree for troubleshooting this compound formulation precipitation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles and mechanisms of BAP1 deubiquitinase in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BAP1 mutations inhibit the NF-κB signaling pathway to induce an immunosuppressive microenvironment in uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting BAP1 with small compound inhibitor for colon cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo deposition of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 9. research.vt.edu [research.vt.edu]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 12. reactionbiology.com [reactionbiology.com]
- 13. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
reasons for variable results with TG2-179-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using TG2-179-1, a potent and selective covalent inhibitor of BRCA1-associated protein-1 (BAP1). This guide is intended for researchers, scientists, and drug development professionals to address potential variability in experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experimental results with this compound are inconsistent. What are the potential reasons for this variability?
Variable results with this compound can arise from several factors related to the compound itself, the experimental system, and the inherent biology of its target, BAP1. Here are key areas to consider for troubleshooting:
-
Compound Handling and Stability: this compound is a small molecule that requires proper storage and handling to maintain its activity. Inconsistent results can stem from degradation of the compound.
-
Recommendation: Store this compound stock solutions at -20°C for up to one month or -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.
-
-
Solubility Issues: Poor solubility can lead to inaccurate dosing and variable cellular uptake.
-
Recommendation: this compound is soluble in DMF (2 mg/ml), DMSO (1 mg/ml), and Ethanol (2 mg/ml).[2] Ensure the compound is fully dissolved before adding it to your cell culture media. Sonication may be required. For in vivo studies, a formulation with a vehicle like PBS containing 20% Kolliphor EL has been used.
-
-
Cell Line-Specific Responses: The cellular context, particularly the status of BAP1 and related pathways, is a major determinant of sensitivity to this compound.
-
Recommendation: Profile the BAP1 expression and mutation status in your cell lines. Cells with wild-type BAP1 may respond differently than those with BAP1 mutations or loss of expression. The role of BAP1 can be context-dependent, acting as a tumor suppressor in some cancers and potentially having pro-oncogenic roles in others.
-
-
Covalent Inhibition and Time-Dependency: As a covalent inhibitor, this compound forms a stable bond with its target, BAP1. The extent of inhibition is dependent on both the concentration and the incubation time.
-
Recommendation: When comparing results, ensure that the incubation times are consistent across experiments. For endpoint assays, consider performing a time-course experiment to determine the optimal treatment duration.
-
-
Off-Target Effects: While described as selective, all inhibitors have the potential for off-target effects, which can contribute to the observed phenotype and vary between cell types.
-
Recommendation: To confirm that the observed effects are due to BAP1 inhibition, consider using a secondary, structurally distinct BAP1 inhibitor as a control. Additionally, rescue experiments involving the overexpression of a resistant BAP1 mutant (e.g., C91S) can help validate on-target activity.
-
Q2: I am not observing the expected cytotoxic effects of this compound in my cancer cell line. What should I investigate?
Several factors could contribute to a lack of cytotoxic response:
-
BAP1 Status: The primary determinant of response to a BAP1 inhibitor is the presence and functional state of the BAP1 protein.
-
Troubleshooting:
-
Verify BAP1 Expression: Confirm BAP1 protein expression in your cell line by Western blot.
-
Check for BAP1 Mutations: Sequence the BAP1 gene in your cell line. Loss-of-function mutations may render the cells insensitive to further inhibition.
-
Consider BAP1's Role in Your Cancer Type: In some contexts, BAP1 loss can lead to cellular dependencies on other pathways. Inhibition of BAP1 in a cell that has already lost its function may not have a significant effect.
-
-
-
Assay Conditions: The parameters of your cytotoxicity assay can influence the outcome.
-
Troubleshooting:
-
Treatment Duration: Ensure a sufficient treatment duration for the covalent inhibitor to act. A 72 to 120-hour incubation has been used for MTS assays.[3]
-
Cell Seeding Density: Optimize cell seeding density to ensure cells are in a logarithmic growth phase during treatment.
-
Assay Type: Consider using a long-term colony formation assay in addition to shorter-term metabolic assays (like MTS or MTT), as the effects of BAP1 inhibition on DNA replication and apoptosis may take longer to manifest as a decrease in viability.
-
-
-
Drug Concentration: The effective concentration of this compound can vary between cell lines.
-
Troubleshooting: Perform a dose-response curve with a wide range of concentrations to determine the IC50 in your specific cell line.
-
Q3: How can I confirm that this compound is inhibiting BAP1 in my experimental system?
Directly assessing BAP1 inhibition is crucial for validating your experimental results.
-
In Vitro Deubiquitinase (DUB) Assay: This assay directly measures the enzymatic activity of BAP1.
-
Method: Recombinant BAP1 can be incubated with a fluorogenic substrate like ubiquitin-7-amido-4-methylcoumarin (Ub-AMC). Inhibition of BAP1 by this compound will result in a decreased rate of substrate cleavage and a lower fluorescent signal.
-
-
Cell-Based Target Engagement: Assessing BAP1 activity within the cell can provide more physiologically relevant data.
-
Method: Immunoprecipitate BAP1 from cells treated with this compound and then perform an in vitro DUB assay on the immunoprecipitated protein. A reduction in DUB activity compared to vehicle-treated cells indicates target engagement.
-
-
Downstream Pathway Analysis: Inhibition of BAP1 leads to specific downstream cellular effects that can be monitored as a proxy for target engagement.
-
Method: Perform a Western blot to analyze the levels of proteins involved in DNA replication stress and apoptosis. For example, an increase in markers of apoptosis can indicate effective BAP1 inhibition.
-
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of this compound has been determined in a panel of human colon cancer cell lines, demonstrating potent cytotoxic activity.[3]
| Cell Line | IC50 (µM) |
| HCT116 | ~5.0 |
| SW48 | ~7.5 |
| DLD-1 | ~6.0 |
| HT-29 | ~7.0 |
| RKO | ~4.5 |
| SW480 | ~6.5 |
| SW620 | ~7.0 |
| LoVo | ~5.5 |
Experimental Protocols
1. Cell Viability (MTS) Assay
This protocol is adapted from a study investigating the effect of this compound on colon cancer cell viability.[3]
-
Cell Seeding: Seed 1 x 10³ cells per well in 100 µl of complete growth medium in a 96-well plate.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 to 120 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTS Reagent Addition: Add 20 µl of CellTiter 96 AQueous One Solution Reagent (Promega) to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value.
2. In Vitro BAP1 Deubiquitinase (DUB) Assay
This protocol is based on a method used to confirm the inhibitory activity of this compound on recombinant BAP1.[3]
-
Reaction Setup: In a black 96-well plate, prepare a reaction mixture containing recombinant His-Flag-BAP1 in DUB reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT).
-
Inhibitor Addition: Add this compound at various concentrations or a vehicle control to the reaction mixture.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic substrate Ub-AMC.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence signal every 15 seconds using a microplate reader with an excitation wavelength of 350 nm and an emission wavelength of 455 nm.
-
Data Analysis: Determine the initial reaction velocity (V₀) from the linear phase of the fluorescence curve. Compare the velocities of the inhibitor-treated reactions to the vehicle control to calculate the percentage of inhibition.
3. DNA Fiber Assay
This protocol is a generalized method for assessing DNA replication dynamics, as impacted by this compound.[4]
-
Cell Labeling:
-
Pulse cells with 25 µM 5-chloro-2'-deoxyuridine (CldU) for 20-30 minutes.
-
Wash the cells with warm medium.
-
Pulse cells with 250 µM 5-iodo-2'-deoxyuridine (IdU) for 20-30 minutes. During this second pulse, treat the cells with the desired concentration of this compound or vehicle control.
-
-
Cell Lysis: Harvest and resuspend the cells in a lysis buffer (e.g., 200 mM Tris-HCl pH 7.5, 50 mM EDTA, 0.5% SDS).
-
DNA Spreading: Spot a drop of the cell lysate onto a microscope slide and tilt the slide to allow the DNA to spread down the slide.
-
Fixation: Fix the DNA fibers with a 3:1 methanol:acetic acid solution.
-
Denaturation: Denature the DNA with 2.5 M HCl.
-
Immunostaining:
-
Block the slides with a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween 20).
-
Incubate with primary antibodies against CldU (rat anti-BrdU) and IdU (mouse anti-BrdU).
-
Wash and incubate with fluorescently labeled secondary antibodies (e.g., anti-rat Alexa Fluor 594 and anti-mouse Alexa Fluor 488).
-
-
Imaging and Analysis:
-
Mount the slides with an antifade mounting medium.
-
Capture images using a fluorescence microscope.
-
Measure the length of the CldU and IdU tracks using image analysis software (e.g., ImageJ). Analyze at least 100 fibers per condition.
-
Signaling Pathways and Experimental Workflows
BAP1 Signaling Pathway in DNA Damage and Apoptosis
BAP1 is a deubiquitinase that plays a crucial role in maintaining genomic stability and regulating cell fate. It removes ubiquitin from various substrates, including histone H2A, which influences chromatin structure and gene expression. Inhibition of BAP1 with this compound leads to increased DNA replication stress and ultimately apoptosis.
References
Technical Support Center: TG2-179-1 Animal Model Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BAP1 inhibitor, TG2-179-1, in animal models. The focus is on strategies to monitor and mitigate potential toxicities.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective covalent inhibitor of BRCA1-associated protein 1 (BAP1), a deubiquitinase (DUB) enzyme.[1][2] It covalently binds to the active site of BAP1, inhibiting its enzymatic activity.[1][2] This inhibition leads to cellular effects such as defective DNA replication and increased apoptosis, which contributes to its cytotoxic activity against cancer cells.[1][2]
Q2: What are the known toxicities of this compound in animal models?
As of late 2025, specific preclinical toxicology data for this compound, detailing adverse effects, dose-limiting toxicities, or target organs of toxicity in animal models, are not extensively published in the public domain. However, as a covalent inhibitor, there are potential risks for toxicity that researchers should be aware of and proactively monitor. General concerns with covalent inhibitors include the potential for off-target modifications and immunogenicity of protein-inhibitor adducts.[3]
Q3: My animals are showing signs of distress (e.g., weight loss, lethargy) after this compound administration. What should I do?
Unexpected signs of distress require immediate attention. The following troubleshooting workflow is recommended:
Caption: Troubleshooting workflow for addressing animal distress during this compound studies.
Q4: How can I proactively minimize the risk of toxicity in my animal studies with this compound?
Minimizing toxicity for a covalent inhibitor like this compound involves a multi-faceted approach focused on careful experimental design and monitoring.
-
Dose-Range Finding Studies: Conduct thorough dose-range finding studies to determine the maximum tolerated dose (MTD).
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Characterize the PK/PD relationship to optimize the dosing regimen, aiming for the lowest effective dose to minimize exposure and potential for off-target effects.[4]
-
Formulation Optimization: Ensure the formulation is appropriate for the route of administration and does not cause local or systemic toxicity.
-
Regular Monitoring: Implement a comprehensive monitoring plan including daily clinical observations, body weight measurements, and regular blood sampling for hematology and clinical chemistry.
-
Selectivity Profiling: If toxicity is observed, consider performing proteomics-based selectivity profiling to identify potential off-target interactions.[3][4]
Q5: Are there any theoretical on-target toxicities I should be aware of when inhibiting BAP1?
Inhibition of BAP1 could theoretically lead to on-target toxicities in non-cancerous tissues where BAP1 plays a critical role. BAP1 is involved in DNA damage response, cell cycle regulation, and transcriptional regulation.[1][5] While specific data for this compound is limited, studies with other drugs targeting pathways involving BAP1, such as PARP inhibitors in the context of BAP1 mutations, have reported hematological toxicities like anemia and thrombocytopenia.[6] Therefore, monitoring complete blood counts (CBCs) is a prudent measure.
Data Summary Tables
Table 1: In Vitro Potency of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colon Cancer | < 10 | [1] |
| SW48 | Colon Cancer | < 10 | [1] |
| Multiple Colon Cancer Lines | Colon Cancer | 4.48 - 7.52 | [7] |
Table 2: In Vivo Efficacy of this compound in a Colon Cancer Xenograft Model
| Animal Model | Dosing | Outcome | Reference |
| HCT116 Mouse Xenograft | 10 mg/kg and 30 mg/kg | Reduced tumor volume | [7] |
Experimental Protocols
Protocol 1: Dose-Range Finding (MTD) Study in Mice
-
Animal Model: Use a relevant mouse strain (e.g., BALB/c or C57BL/6), aged 6-8 weeks.
-
Group Allocation: Assign animals to groups of 3-5 per dose level. Include a vehicle control group.
-
Dose Escalation: Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups based on observed toxicity. A common escalation scheme is a modified Fibonacci sequence.
-
Administration: Administer this compound via the intended route (e.g., intraperitoneal, oral gavage) for a defined period (e.g., 5-14 consecutive days).
-
Monitoring:
-
Record clinical signs of toxicity daily (e.g., changes in posture, activity, breathing).
-
Measure body weight daily. A weight loss of >15-20% is often a humane endpoint.
-
At the end of the study, collect blood for CBC and serum chemistry analysis.
-
Perform a gross necropsy on all animals and collect major organs for histopathological examination.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., <10% weight loss, no mortality, and no major pathological findings).
Protocol 2: Comprehensive Toxicity Monitoring During Efficacy Studies
-
Baseline Data: Before starting the efficacy study, collect baseline body weights and blood samples from a subset of animals.
-
Regular Monitoring:
-
Clinical Observations: Daily.
-
Body Weight: At least 3 times per week.
-
Tumor Measurements: 2-3 times per week.
-
Blood Collection: At mid-study and at termination for CBC and serum chemistry.
-
-
End-of-Study Analysis:
-
Perform a complete gross necropsy.
-
Collect tumors and major organs (liver, kidney, spleen, heart, lungs, bone marrow) for histopathological analysis.
-
Compare organ weights between treated and control groups.
-
Visualizations
Caption: Signaling pathway of this compound leading to apoptosis.
Caption: Logical workflow for mitigating this compound toxicity in animal models.
References
- 1. Targeting BAP1 with small compound inhibitor for colon cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Approaches to mitigate the risk of serious adverse reactions in covalent drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual screen for efficacy and toxicity identifies HDAC inhibitor with distinctive activity spectrum for BAP1-mutant uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
TG2-179-1 resistance mechanisms in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BAP1 inhibitor, TG2-179-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective covalent inhibitor of BRCA1-associated protein 1 (BAP1), a deubiquitinase (DUB).[1] It binds to the active site of BAP1, inhibiting its enzymatic activity.[1][2] This inhibition leads to defects in DNA replication, increased replication stress, and ultimately, apoptosis (programmed cell death) in cancer cells.[1][2]
Q2: In which cancer types has this compound shown efficacy?
This compound has demonstrated potent cytotoxic activity against various colon cancer cell lines.[1][2] Its efficacy is linked to the oncogenic role of BAP1 in this cancer type.[1] While BAP1 is implicated in other cancers like mesothelioma and uveal melanoma, the primary research on this compound has focused on colon cancer.[1][3]
Q3: What are the typical IC50 values for this compound in colon cancer cell lines?
The half-maximal inhibitory concentration (IC50) values for this compound in a panel of eight colon cancer cell lines were found to be less than 10 μM.[1][2]
Q4: Is this compound effective in vivo?
Yes, in a xenograft mouse model using HCT116 colon cancer cells, administration of this compound at doses of 10 and 30 mg/kg resulted in a reduction in tumor volume.[2]
Troubleshooting Guide
Problem 1: Higher than expected IC50 values or lack of cytotoxic effect.
-
Possible Cause 1: Cell line sensitivity. Not all cancer cell lines may be equally sensitive to BAP1 inhibition. The oncogenic role of BAP1 can be context-dependent.
-
Troubleshooting Tip: Confirm the expression and activity of BAP1 in your cell line of interest. Consider testing a panel of cell lines to identify sensitive models.
-
-
Possible Cause 2: Compound stability and activity. As a covalent inhibitor, the stability and reactivity of this compound are crucial for its function.
-
Troubleshooting Tip: Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh stock solutions and dilute to the final concentration immediately before use. Consider performing a cell-free BAP1 activity assay to confirm the inhibitory activity of your compound stock.
-
-
Possible Cause 3: Development of resistance. Prolonged exposure to the drug may lead to the emergence of resistant clones.
-
Troubleshooting Tip: Refer to the "Potential Resistance Mechanisms" section below. Consider performing short-term cytotoxicity assays. If acquired resistance is suspected, perform molecular analyses to investigate potential mechanisms.
-
Problem 2: Inconsistent results in DNA replication assays (e.g., DNA fiber assay).
-
Possible Cause 1: Suboptimal drug treatment duration. The effects of this compound on DNA replication are time-dependent.
-
Troubleshooting Tip: Optimize the incubation time with this compound. A 6-hour treatment has been shown to be effective in inducing replication defects.[2]
-
-
Possible Cause 2: Variability in the DNA fiber assay technique. This assay requires precise timing and handling for consistent results.
-
Troubleshooting Tip: Standardize the protocol for cell labeling, lysis, and DNA spreading. Ensure consistent slide coating and antibody incubations. Refer to the detailed experimental protocol provided below.
-
Problem 3: Lack of tumor growth inhibition in xenograft models.
-
Possible Cause 1: Insufficient drug dosage or bioavailability. The administered dose may not be sufficient to achieve a therapeutic concentration in the tumor tissue.
-
Troubleshooting Tip: Ensure the correct dosage and administration route are used. Consider performing pharmacokinetic studies to determine the drug concentration in plasma and tumor tissue.
-
-
Possible Cause 2: Tumor model resistance. The chosen xenograft model may be intrinsically resistant to BAP1 inhibition.
-
Troubleshooting Tip: Confirm the sensitivity of the cancer cell line to this compound in vitro before implanting it in mice.
-
Potential Resistance Mechanisms to this compound
While specific resistance mechanisms to this compound have not yet been extensively documented, based on general principles of cancer drug resistance and the function of BAP1, the following mechanisms are plausible:
-
Alteration of the Drug Target (BAP1):
-
Mutations in the BAP1 gene: Mutations in the active site of BAP1 could prevent the covalent binding of this compound, rendering the drug ineffective.
-
Downregulation of BAP1 expression: Decreased levels of the BAP1 protein would reduce the target available for the drug.
-
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the effects of BAP1 inhibition.
-
Upregulation of pro-survival pathways: Activation of pathways like NF-κB or the Hippo pathway effectors YAP/TAZ could promote cell survival and proliferation despite BAP1 inhibition.[4][5][6][7]
-
Modulation of the ER stress response: Alterations in the endoplasmic reticulum (ER) stress response pathway could allow cells to cope with the stress induced by this compound.[8]
-
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters and other efflux pumps can actively remove this compound from the cell, reducing its intracellular concentration and efficacy.[9][10][11][12]
-
Alterations in Apoptosis Regulation: Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or downregulation of pro-apoptotic proteins could make cells more resistant to this compound-induced cell death.[13][14][15]
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 | HCT116 | < 10 µM | [1][2] |
| SW48 | < 10 µM | [1][2] | |
| LoVo | < 10 µM | [2] | |
| HCT15 | < 10 µM | [2] | |
| HT29 | < 10 µM | [2] | |
| SW620 | < 10 µM | [2] | |
| DLD1 | < 10 µM | [2] | |
| RKO | < 10 µM | [2] | |
| In Vivo Dosage | HCT116 Xenograft | 10 and 30 mg/kg | [2] |
Key Experimental Protocols
Colony Formation Assay
This assay assesses the long-term survival and proliferative capacity of cancer cells following treatment with this compound.
Methodology:
-
Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well).
-
Allow cells to attach overnight.
-
Treat cells with a range of concentrations of this compound or vehicle control (DMSO).
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with a solution of 6% glutaraldehyde.
-
Stain the colonies with 0.5% crystal violet.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the vehicle control.
DNA Fiber Assay
This technique is used to visualize individual DNA replication forks and assess the effects of this compound on replication dynamics.
Methodology:
-
Pulse-label cells sequentially with two different thymidine analogs, for example, 20 minutes with 25 µM CldU (5-chloro-2'-deoxyuridine) followed by 20 minutes with 250 µM IdU (5-iodo-2'-deoxyuridine). Treat with this compound for a specified duration (e.g., 6 hours) before and during labeling.[2]
-
Harvest the cells and lyse them in a lysis buffer (e.g., 200 mM Tris-HCl pH 7.5, 50 mM EDTA, 0.5% SDS).
-
Spot the cell lysate onto a glass slide and allow the DNA to spread by tilting the slide.
-
Fix the DNA fibers with a 3:1 methanol:acetic acid solution.
-
Denature the DNA with 2.5 M HCl.
-
Block the slides with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with primary antibodies specific for CldU and IdU.
-
Incubate with corresponding fluorescently labeled secondary antibodies.
-
Mount the slides and visualize the DNA fibers using fluorescence microscopy.
-
Measure the length of the CldU and IdU tracks to determine replication fork speed and stalling.
Xenograft Mouse Model
This in vivo model is used to evaluate the anti-tumor efficacy of this compound.
Methodology:
-
Subcutaneously inject a suspension of cancer cells (e.g., 3 x 10^6 HCT116 cells) mixed with Matrigel into the flanks of immunodeficient mice (e.g., BALB/c nude mice).[2]
-
Allow tumors to establish and reach a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., at 10 and 30 mg/kg) or vehicle control via a suitable route (e.g., intraperitoneal injection) according to a predetermined schedule.[2]
-
Measure tumor volume regularly using calipers.
-
Monitor the body weight and overall health of the mice throughout the experiment.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
Visualizations
References
- 1. Targeting BAP1 with small compound inhibitor for colon cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting BAP1 with small compound inhibitor for colon cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. BAP1 mutations inhibit the NF-κB signaling pathway to induce an immunosuppressive microenvironment in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The tumor suppressor BAP1 regulates the Hippo pathway in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BAP1 inhibits the ER stress gene regulatory network and modulates metabolic stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 11. Structure and function of efflux pumps that confer resistance to drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BAP1 Status Determines the Sensitivity of Malignant Mesothelioma Cells to Gemcitabine Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bd.dbio.uevora.pt [bd.dbio.uevora.pt]
- 15. Effect of TGF-β1 on Apoptosis of Colon Cancer Cells Via the ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing TG2-179-1 Efficacy in Combination Therapy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of the BAP1 inhibitor, TG2-179-1, in combination therapy. All recommendations and protocols are for research use only.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using this compound in combination therapy?
A1: this compound is a potent and selective covalent inhibitor of BRCA1-associated protein 1 (BAP1), a deubiquitinase involved in critical cellular processes such as DNA damage repair, cell cycle control, and apoptosis.[1][2] While this compound has shown cytotoxic activity as a monotherapy in colon cancer cells[1], combination therapy is a promising strategy to enhance its anti-cancer effects, overcome potential resistance, and broaden its therapeutic window. The rationale is to target parallel or downstream pathways that become critical for cancer cell survival upon BAP1 inhibition.
Q2: What are some potential synergistic partners for this compound?
A2: Based on the known functions of BAP1, several classes of drugs are hypothesized to have synergistic effects with this compound. Preclinical studies on cells with BAP1 loss have shown increased sensitivity to PARP inhibitors and BET inhibitors.[3] Therefore, combining this compound with these agents is a rational approach to explore. For instance, since BAP1 is involved in DNA repair, its inhibition by this compound may sensitize cancer cells to DNA-damaging agents or inhibitors of other DNA repair pathways.
Q3: How can I assess the synergistic effects of this compound with another drug in vitro?
A3: The synergistic effect of a drug combination can be quantified using various models, such as the Bliss independence or Loewe additivity models, to calculate a synergy score.[4][5] This typically involves treating cancer cells with a matrix of concentrations of this compound and the combination drug, followed by a cell viability or cytotoxicity assay. The resulting dose-response data is then analyzed to determine if the combination effect is greater than the expected additive effect of the individual drugs.
Q4: What are the potential mechanisms of resistance to this compound?
A4: While specific resistance mechanisms to this compound have not been extensively studied, potential mechanisms for resistance to deubiquitinase inhibitors, in general, could include mutations in the drug's binding site on BAP1, upregulation of alternative deubiquitinases, or activation of bypass signaling pathways that compensate for BAP1 inhibition.[6][7][8] Additionally, alterations in the tumor microenvironment have been implicated in resistance to therapies targeting BAP1-mutated cancers.[9]
Troubleshooting Guides
This section provides guidance on common issues that may be encountered during in vitro experiments with this compound in combination therapy.
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in cell viability assays | 1. Inconsistent cell seeding density.2. Edge effects in multi-well plates.3. Pipetting errors.4. Reagent instability. | 1. Ensure a single-cell suspension and accurate cell counting before seeding.2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.3. Use calibrated pipettes and consider using a multi-channel pipette for consistency.4. Prepare fresh reagents and ensure proper storage of stock solutions. This compound stock solutions are stable for 6 months at -80°C and 1 month at -20°C.[2] |
| No synergistic effect observed with the combination | 1. Suboptimal concentration ranges for one or both drugs.2. The chosen cell line may not be sensitive to the combination.3. The mechanism of action of the two drugs may not be synergistic in the tested context. | 1. Perform single-agent dose-response curves to determine the IC50 of each drug in your cell line and use a range of concentrations around the IC50 for the combination study.2. Screen a panel of cell lines with different genetic backgrounds, particularly regarding BAP1 expression and mutation status.3. Re-evaluate the scientific rationale for the combination. Consider targeting pathways known to be synthetic lethal with BAP1 inhibition. |
| Increased cell death in vehicle control wells | 1. Solvent toxicity (e.g., DMSO).2. Contamination. | 1. Ensure the final concentration of the solvent in the culture medium is low (typically <0.5%) and consistent across all wells.2. Perform routine mycoplasma testing and maintain sterile cell culture techniques. |
| Difficulty in dissolving this compound | 1. This compound has limited solubility in aqueous solutions. | 1. This compound is soluble in DMF (2 mg/ml), DMSO (1 mg/ml), and Ethanol (2 mg/ml).[10] For cell-based assays, prepare a concentrated stock solution in an appropriate solvent and then dilute it in the culture medium. Ultrasonic and warming may be needed for DMF.[11] |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound and a BET Inhibitor (BETi) as Single Agents and in Combination.
This table presents illustrative data for a hypothetical experiment combining this compound with a BET inhibitor in a BAP1-wildtype colon cancer cell line (e.g., HCT116).
| Compound | IC50 (µM) - Single Agent | IC50 (µM) - In Combination (1:1 ratio) | Combination Index (CI) | Interpretation |
| This compound | 6.8 | 2.5 | 0.7 | Synergistic |
| BET Inhibitor | 1.2 | 0.45 | 0.7 | Synergistic |
Note: This data is for illustrative purposes only and is based on the rationale that BAP1 loss sensitizes cells to BET inhibitors.[3] The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy.
Experimental Protocols
Protocol 1: In Vitro Drug Combination Synergy Assessment using a Cell Viability Assay
This protocol describes a method to assess the synergy between this compound and a combination partner (e.g., a BET inhibitor) using a colorimetric cell viability assay such as the MTT assay.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Combination drug (e.g., BET inhibitor, stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[12]
-
-
Drug Preparation and Treatment:
-
Prepare serial dilutions of this compound and the combination drug in complete culture medium from the stock solutions.
-
Create a dose-response matrix by adding 50 µL of the this compound dilution and 50 µL of the combination drug dilution to the appropriate wells, resulting in a final volume of 200 µL. Include wells for each drug alone and a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
-
Incubation:
-
Incubate the treated plates for a period that allows for multiple cell doublings (e.g., 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[13]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[12]
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control for each drug concentration and combination.
-
Use a synergy analysis software (e.g., CompuSyn) to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI value less than 1 indicates synergy.[14]
-
Mandatory Visualizations
Caption: Workflow for assessing synergy of this compound in combination therapy.
Caption: Rationale for combining this compound with other targeted agents.
References
- 1. Targeting BAP1 with small compound inhibitor for colon cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BAP1 loss augments sensitivity to BET inhibitors in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug combination sensitivity scoring facilitates the discovery of synergistic and efficacious drug combinations in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deubiquitinating enzymes (DUBs): Regulation, homeostasis, and oxidative stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles and Mechanisms of Deubiquitinases (DUBs) in Breast Cancer Progression and Targeted Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Roles and Mechanisms of Deubiquitinases (DUBs) in Breast Cancer Progression and Targeted Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to BAP1 Inhibitors: TG2-179-1 and iBAP-II
In the landscape of targeted cancer therapy, the deubiquitinase BRCA1-associated protein 1 (BAP1) has emerged as a critical regulator in cellular processes, including DNA repair and cell proliferation. Its role in various cancers has led to the development of small molecule inhibitors aimed at modulating its activity. This guide provides a detailed comparison of two such inhibitors, TG2-179-1 and iBAP-II, for researchers, scientists, and drug development professionals.
At a Glance: Key Efficacy Parameters
| Parameter | This compound | iBAP-II |
| Target | BRCA1-associated protein 1 (BAP1) | BRCA1-associated protein 1 (BAP1) |
| Mechanism of Action | Covalently binds to the active site (Cys91) of BAP1, inhibiting its deubiquitinase (DUB) activity.[1][2][3] | Specific small molecule inhibitor of BAP1 histone H2A deubiquitinase activity.[4] |
| Primary Cancer Models Studied | Colon Cancer[2][5] | Small Cell Lung Cancer (SCLC)[4][6][7] |
| In Vitro Potency (IC50) | <10 µM in a panel of eight colon cancer cell lines.[2][5] | 298 nM for BAP1 inhibition activity; <0.1 µg/mL for histone H2A deubiquitinase activity.[4][8] |
| In Vivo Efficacy | Reduced tumor volume in an HCT116 colon cancer mouse xenograft model at doses of 10 and 30 mg/kg.[2][9] | Significantly delayed disease progression in an SCLC xenograft model at a dose of 50 mg/kg/day.[4][6] |
Delving Deeper: Mechanism of Action and Cellular Effects
Both this compound and iBAP-II function by inhibiting the deubiquitinase activity of BAP1, a key enzyme in the ubiquitin-proteasome system that regulates protein stability and function.
This compound acts as a potent and selective covalent inhibitor of BAP1.[3] It achieves this by forming a covalent bond with the cysteine residue (Cys91) in the active site of BAP1.[3] This irreversible inhibition of BAP1's deubiquitinase activity leads to cytotoxic effects in cancer cells, specifically by inducing defective DNA replication and promoting apoptosis (programmed cell death).[1][2][5] Studies have demonstrated its efficacy in reducing the viability of various colon cancer cell lines.[2][5]
iBAP-II is a next-generation, specific small molecule inhibitor that targets the histone H2A deubiquitinase activity of BAP1.[4] It exhibits high affinity for BAP1.[4] The inhibition of BAP1 by iBAP-II has been shown to reduce the stability of the ASXL3 protein in small cell lung cancer cells.[4] This disruption of the BAP1-ASXL3 epigenetic axis suppresses the expression of ASCL1, a key neuroendocrine lineage-specific transcription factor, ultimately leading to decreased SCLC cell viability and tumor growth.[4][6]
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental evaluation of these inhibitors, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Signaling pathway of BAP1 inhibition by this compound and iBAP-II.
Caption: Generalized experimental workflow for evaluating BAP1 inhibitors.
Experimental Methodologies
The following outlines the typical experimental protocols used to assess the efficacy of this compound and iBAP-II.
In Vitro Cell Viability Assay (Colony Formation Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds on cancer cell lines.
-
Procedure:
-
Cancer cells (e.g., HCT116 for colon cancer, NCI-H1963 for SCLC) are seeded in 6-well plates.
-
After 24 hours, the cells are treated with increasing concentrations of this compound or iBAP-II. A DMSO-treated group serves as a vehicle control.
-
The cells are incubated for a period of 7-14 days to allow for colony formation.
-
Colonies are fixed with methanol and stained with crystal violet.
-
The number of colonies is counted, and the relative cell viability is calculated compared to the control group. The IC50 value is then determined from the dose-response curve.
-
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Procedure:
-
Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of cancer cells (e.g., 3 x 10^6 HCT116 cells).
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives intraperitoneal or oral administration of this compound (e.g., 10 or 30 mg/kg) or iBAP-II (e.g., 50 mg/kg/day). The control group receives a vehicle (e.g., DMSO).
-
Tumor size is measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: V = 1/2 × L × W².
-
The experiment continues for a predetermined period, after which the mice are euthanized, and the tumors are excised and weighed. The reduction in tumor volume and weight in the treatment group compared to the control group indicates the in vivo efficacy of the inhibitor.
-
Conclusion
Both this compound and iBAP-II are promising inhibitors of BAP1 with demonstrated efficacy in preclinical cancer models. This compound has shown potent cytotoxic activity in colon cancer cells by inducing replication defects and apoptosis.[2][5] iBAP-II, a more recent development, exhibits high potency in SCLC models by disrupting a key epigenetic axis.[6][7] The choice between these inhibitors may depend on the specific cancer type and the desired therapeutic strategy. Further research, including head-to-head comparative studies and clinical trials, will be crucial to fully elucidate their therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting BAP1 with small compound inhibitor for colon cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|CAS 1135023-19-6|DC Chemicals [dcchemicals.com]
- 4. iBAP-II | BAP1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Targeting BAP1 with small compound inhibitor for colon cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic targeting of BAP1/ASXL3 sub-complex in ASCL1-dependent small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic targeting of BAP1/ASXL3 sub-complex in ASCL1-dependent small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
TG2-179-1: A Comparative Guide to its Anti-Tumor Efficacy in Colon Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the BAP1 inhibitor, TG2-179-1, with standard-of-care chemotherapies for colon cancer. The information is compiled from preclinical studies to offer an objective overview of its potential as a therapeutic agent.
Comparative Efficacy Against Colon Cancer
The following tables summarize the in vitro cytotoxicity and in vivo anti-tumor efficacy of this compound in comparison to standard chemotherapy agents used in the treatment of colon cancer.
In Vitro Cytotoxicity of this compound in Colon Cancer Cell Lines
| Cell Line | This compound IC₅₀ (µM) |
| HCT116 | < 10[1] |
| SW48 | < 10[1] |
| Other Colon Cancer Cell Lines | < 10[1] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
In Vivo Tumor Growth Inhibition in HCT116 Xenograft Model
| Treatment | Dosage | Tumor Growth Inhibition | Study Reference |
| This compound | 10 mg/kg | Significant reduction in tumor volume | Kang et al. (2023) |
| This compound | 30 mg/kg | Significant reduction in tumor volume | Kang et al. (2023) |
| 5-Fluorouracil (5-FU) | 35 mg/kg (twice weekly) | Significant tumor volume reduction (in combination) | Zhang et al. (2021) |
| Oxaliplatin | 5 mg/kg/day | Significant tumor volume reduction | Li et al. (2016) |
| Irinotecan | 10 mg/kg (once weekly) | 44% Tumor Growth Inhibition (TGI) (single agent) | Utilization of Quantitative In Vivo Pharmacology Approaches to Assess Combination Effects of Everolimus and Irinotecan in Mouse Xenograft Models of Colorectal Cancer |
| Irinotecan | 20 mg/kg | Significant tumor growth reduction | Effect of irinotecan treatment on the phosphokinome profile of HCT116 cell xenografts |
Note: The data for standard-of-care chemotherapies are sourced from different studies. A direct head-to-head comparison of this compound with these agents in the same experimental setting is not yet available. Variations in experimental protocols may influence the outcomes.
Experimental Protocols
In Vivo Xenograft Study with this compound
Cell Line and Animal Model:
-
Human colon cancer cell line HCT116 was used.
-
Athymic nude mice served as the xenograft model.
Procedure:
-
HCT116 cells were cultured and harvested.
-
A suspension of 3 x 10⁶ HCT116 cells in 100 µl of a PBS and Matrigel mixture (20%) was subcutaneously injected into the flanks of the mice.
-
Tumor growth was monitored, and treatment commenced when tumors reached a specified volume.
-
Mice were randomized into three groups: vehicle control (DMSO), this compound (10 mg/kg), and this compound (30 mg/kg).
-
The vehicle or this compound was administered via intraperitoneal injection three times a week for three weeks.
-
Tumor volume was measured regularly using calipers and calculated with the formula: V = (length × width²)/2.
Mechanism of Action: Signaling Pathways
This compound exerts its anti-tumor effects by inhibiting BRCA1-associated protein 1 (BAP1), a deubiquitinase enzyme. This inhibition disrupts key cellular processes, leading to cancer cell death.
This compound Experimental Workflow
References
A Preclinical Comparative Analysis of TG2-179-1 and Standard-of-Care Drugs in Colon Cancer
For Immediate Release
In the landscape of colon cancer therapeutics, the emergence of novel targeted agents prompts a thorough evaluation against established treatment regimens. This guide provides a detailed preclinical comparison of TG2-179-1, a potent BAP1 inhibitor, with standard-of-care chemotherapies and targeted agents for colon cancer. The following analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of efficacy, mechanism of action, and experimental methodologies based on available preclinical data.
Executive Summary
This compound demonstrates significant cytotoxic activity in colon cancer cell lines, with IC50 values comparable to or lower than some standard chemotherapeutic agents. In vivo studies indicate its potential to inhibit tumor growth. This guide presents a side-by-side comparison of this compound with 5-Fluorouracil (5-FU), Oxaliplatin, Irinotecan, and the targeted therapies Bevacizumab and Cetuximab, supported by experimental data and detailed protocols.
Mechanism of Action: A Tale of Different Targets
The therapeutic strategies for colon cancer are diverse, targeting various cellular processes critical for cancer cell survival and proliferation.
This compound: This small molecule inhibitor targets BRCA1-associated protein 1 (BAP1), a deubiquitinase.[1][2] Inhibition of BAP1's deubiquitinase activity leads to defective DNA replication and increased apoptosis in cancer cells.[1][2]
Standard Chemotherapies:
-
5-Fluorouracil (5-FU): A pyrimidine analog that interferes with DNA and RNA synthesis.
-
Oxaliplatin: A platinum-based drug that forms DNA adducts, leading to the inhibition of DNA replication and transcription, ultimately causing cell death.[3]
-
Irinotecan: A topoisomerase I inhibitor. Its active metabolite, SN-38, prevents the re-ligation of single-strand DNA breaks, leading to lethal double-strand breaks during DNA replication.
Targeted Therapies:
-
Bevacizumab: A monoclonal antibody that inhibits angiogenesis by targeting the vascular endothelial growth factor A (VEGF-A).
-
Cetuximab: A monoclonal antibody that targets the epidermal growth factor receptor (EGFR), inhibiting downstream signaling pathways involved in cell proliferation and survival.[4]
In Vitro Cytotoxicity: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for this compound and standard chemotherapies in two common colon cancer cell lines, HCT116 and SW480. It is important to note that IC50 values can vary based on the specific experimental conditions, such as the assay used (e.g., colony formation, MTT) and the duration of drug exposure.
| Drug | Cell Line | IC50 (µM) | Assay / Exposure Time | Source |
| This compound | HCT116 | < 10 | Colony Formation | [1] |
| SW480 | < 10 | Colony Formation | [1] | |
| 5-Fluorouracil (5-FU) | HCT116 | 11.3 | MTT / 3 days | [5] |
| HCT116 | ~50 (for growth inhibition) | MTT / 72 hours | [6] | |
| SW480 | > 200 (least sensitive) | MTT / 72 hours | [6] | |
| Oxaliplatin | HCT116 | 0.64 | MTT | [7] |
| HCT116 | 2.15 | MTT | [8] | |
| SW480 | 0.49 | MTT | [7] | |
| SW480 | 3.25 | MTT | [8] | |
| SW480 | 14.24 | CCK-8 / 24 hours | [9] | |
| SN-38 (active metabolite of Irinotecan) | HCT116 | < 0.004 | Cell Viability / Not Specified | [10] |
| HCT116 | 3.50 nM (0.0035 µM) | Cell Viability / 72 hours | [11] | |
| SW480 | < 0.004 | Cell Viability / Not Specified | [10] |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Preclinical animal models provide valuable insights into the potential therapeutic efficacy of a drug in a living system. The following table compares the in vivo efficacy of this compound with the standard combination chemotherapy regimens, FOLFOX (5-FU, Leucovorin, Oxaliplatin) and FOLFIRI (5-FU, Leucovorin, Irinotecan), in colon cancer xenograft models.
| Treatment | Mouse Model | Dosage and Schedule | Key Findings | Source |
| This compound | HCT116 Xenograft | 10 and 30 mg/kg, intraperitoneally, once daily | Significantly inhibited tumor growth compared to the vehicle control group.[1][12] | [1] |
| FOLFOX | CT-26 Xenograft | Oxaliplatin 6 mg/kg, 5-FU 50 mg/kg, Calcium Folinate 90 mg/kg, intraperitoneally, once a week | Significantly inhibited tumor development.[13] | [13] |
| HCT116 Xenograft | Oxaliplatin 12 mg/kg, Levofolinate calcium 30 mg/kg, 5-FU 55 mg/kg, intraperitoneally, weekly for 3 weeks | Significantly inhibited tumor growth compared to control. | [14] | |
| FOLFIRI | HCT116 Xenograft | Irinotecan 40 mg/kg, Levofolinate calcium 30 mg/kg, 5-FU 55 mg/kg, intraperitoneally, weekly for 3 weeks | Showed a slight and delayed decrease in tumor growth compared to control. | [14] |
| HCT116 Xenograft (Zebrafish) | 0.86 mg/mL 5-FU, 0.14 mg/mL Folinic Acid, 0.065 mg/mL Irinotecan | Significant reduction in primary tumor area.[15][16] | [15] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in DOT language for use with Graphviz.
Experimental Protocols
A summary of the key experimental protocols cited in this comparison guide is provided below.
In Vitro Cell Viability/Cytotoxicity Assays:
-
Colony Formation Assay (for this compound): Colon cancer cells were seeded at a low density in 6-well plates. After 24 hours, cells were treated with various concentrations of this compound. The medium was replaced every 3-4 days with fresh medium containing the drug. After 10-14 days, colonies were fixed with methanol and stained with crystal violet. The number of colonies was then counted to determine the long-term cytotoxic effect of the drug.[1]
-
MTT/CCK-8 Assay (for standard chemotherapies): Cells were seeded in 96-well plates and treated with different drug concentrations for a specified period (e.g., 24, 48, or 72 hours).[5][7][9] A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or Cell Counting Kit-8 (CCK-8) reagent was then added to each well.[5][7][9] Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into formazan, resulting in a color change that can be quantified by measuring the absorbance at a specific wavelength.[17] Cell viability was calculated as a percentage of the control (untreated) cells.[18]
In Vivo Xenograft Studies:
-
This compound Xenograft Model: HCT116 cells were subcutaneously injected into the flanks of immunodeficient mice.[1] When tumors reached a certain volume, mice were randomized into treatment and control groups. This compound was administered intraperitoneally daily at doses of 10 or 30 mg/kg.[1] Tumor volume and body weight were measured regularly to assess efficacy and toxicity.[1]
-
Standard Chemotherapy Xenograft Models (General Protocol): Colon cancer cells (e.g., HCT116, CT-26) were subcutaneously or orthotopically implanted into immunodeficient or syngeneic mice.[13][14] Once tumors were established, mice were treated with chemotherapy regimens such as FOLFOX or FOLFIRI, typically administered intraperitoneally on a weekly schedule.[13][14] Tumor growth was monitored by caliper measurements, and at the end of the study, tumors were excised and weighed.[13]
Conclusion
This comparative guide provides a preclinical overview of this compound in relation to standard-of-care drugs for colon cancer. The data suggests that this compound holds promise as a potential therapeutic agent, exhibiting potent in vitro cytotoxicity and in vivo tumor growth inhibitory effects. Its unique mechanism of action, targeting the deubiquitinase BAP1, offers a novel approach to colon cancer treatment. Further investigation, including head-to-head preclinical studies and eventual clinical trials, will be crucial to fully elucidate the therapeutic potential of this compound and its place in the clinical management of colon cancer.
References
- 1. Targeting BAP1 with small compound inhibitor for colon cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic Inhibitory Effects of Cetuximab and Cisplatin on Human Colon Cancer Cell Growth via Inhibition of the ERK-Dependent EGF Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Caffeic acid phenethyl ester promotes oxaliplatin sensitization in colon cancer by inhibiting autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Recombinant Methioninase Decreased the Effective Dose of Irinotecan by 15-fold Against Colon Cancer Cells: A Strategy for Effective Low-toxicity Treatment of Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A surgical orthotopic xenograft approach with immune response for colorectal cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. A zebrafish colorectal xenograft model for chemotherapy response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. texaschildrens.org [texaschildrens.org]
- 18. Cell proliferation assay [bio-protocol.org]
Comparative Analysis of TG2-179-1 Cross-Reactivity with other Deubiquitinating Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the deubiquitinase (DUB) inhibitor TG2-179-1, with a focus on its cross-reactivity with other DUBs. This compound is a potent and selective inhibitor of BRCA1-associated protein 1 (BAP1), a member of the ubiquitin C-terminal hydrolase (UCH) subfamily of DUBs.[1][2] It has been shown to covalently bind to the active site of BAP1 and exhibit cytotoxic activity against colon cancer cells.[2][3][4][5]
Selectivity Profile of this compound
For context, the selectivity of other DUB inhibitors is often presented in tabular format, comparing the half-maximal inhibitory concentration (IC50) against the primary target versus a panel of other related enzymes. For example, the selectivity of another BAP1 inhibitor, iBAP-II, has been characterized against DUBs such as UCHL5, USP5, USP7, and USP8. A similar comprehensive profiling for this compound would be highly valuable for the research community.
The following table summarizes the known inhibitory activity of this compound.
| Deubiquitinase | IC50 | Comments |
| BAP1 | < 10 µM (in various colon cancer cell lines) | Potent inhibition observed, leading to cytotoxic effects.[4][5] |
| Other DUBs | Not Publicly Available | Reported to be selective, but specific IC50 values are not published. |
Experimental Protocols
The inhibitory activity of this compound against BAP1 is typically assessed using a fluorogenic assay based on the cleavage of a ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) substrate.
Deubiquitinase Activity Assay (Ub-AMC)
Objective: To measure the enzymatic activity of a deubiquitinase and assess the potency of an inhibitor.
Materials:
-
Purified recombinant BAP1 enzyme
-
Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
This compound inhibitor (or other compounds for testing)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the inhibitor (this compound) in the assay buffer.
-
In a 96-well black microplate, add the purified BAP1 enzyme to each well.
-
Add the serially diluted inhibitor to the respective wells. Include a control well with no inhibitor.
-
Incubate the enzyme and inhibitor mixture for a pre-determined period (e.g., 30 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the Ub-AMC substrate to all wells.
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the increase in fluorescence intensity over time at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm. The cleavage of the AMC group from ubiquitin by BAP1 results in an increase in fluorescence.
-
Calculate the initial reaction velocities from the linear phase of the fluorescence curves.
-
Plot the reaction velocities against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
BAP1 Signaling Pathway and Experimental Workflow Diagrams
To visualize the context of this compound's action and the method of its characterization, the following diagrams are provided.
Caption: BAP1 signaling pathways in the nucleus.
Caption: Experimental workflow for DUB inhibitor IC50 determination.
References
- 1. This compound|CAS 1135023-19-6|DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting BAP1 with small compound inhibitor for colon cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting BAP1 with small compound inhibitor for colon cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of TG2-179-1 in BAP1 Proficient vs. Deficient Cells: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the BAP1 inhibitor, TG2-179-1, detailing its differential effects on cancer cells based on their BRCA1-associated protein 1 (BAP1) expression status. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting BAP1.
Introduction
BRCA1-associated protein 1 (BAP1) is a critical tumor suppressor gene that encodes a deubiquitinating enzyme involved in numerous cellular processes, including cell cycle regulation, DNA damage repair, and apoptosis.[1][2][3] Mutations or loss of BAP1 are frequently observed in various malignancies, including uveal melanoma, malignant mesothelioma, and clear cell renal cell carcinoma.[1][2] this compound is a potent and selective small molecule inhibitor that covalently binds to the active site of the BAP1 deubiquitinase.[4][5] This guide presents a comparative analysis of the efficacy of this compound in cancer cells with proficient versus deficient BAP1 expression, supported by experimental data.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in BAP1 proficient and deficient cancer cell lines.
Table 1: Cytotoxicity of this compound in BAP1 Proficient vs. Deficient Cell Lines
| Cell Line | Cancer Type | BAP1 Status | IC50 Value (µM) | Reference |
| MSTO-211H | Mesothelioma | Proficient | 2.39 | [4] |
| H226 | Mesothelioma | Deficient | 4.34 | [4] |
| 786-O | Clear Cell Renal Cell Carcinoma | Proficient | 6.35 | [4] |
| Umrc-6 | Clear Cell Renal Cell Carcinoma | Deficient | 10.4 | [4] |
Note: IC50 (half-maximal inhibitory concentration) values were determined by colony formation assay. Lower IC50 values indicate greater sensitivity to the compound.
Key Findings
Experimental data indicates that BAP1 proficient cancer cells are more sensitive to the cytotoxic effects of this compound than BAP1 deficient cells .[4] This is evidenced by the lower IC50 values observed in BAP1 proficient mesothelioma (MSTO-211H) and clear cell renal cell carcinoma (786-O) cell lines compared to their BAP1 deficient counterparts (H226 and Umrc-6, respectively).[4]
The mechanism of action for this compound involves the induction of DNA replication defects and apoptosis.[4][5] Inhibition of BAP1's deubiquitinase activity by this compound leads to increased replication stress and subsequent programmed cell death.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (Colony Formation Assay)
-
Cell Seeding: Cells are seeded in 6-well plates at a density of 500-1000 cells per well and allowed to adhere overnight.
-
Treatment: The following day, cells are treated with increasing concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Plates are incubated for 7-14 days to allow for colony formation.
-
Fixation and Staining: Colonies are washed with PBS, fixed with 100% methanol, and stained with 0.5% crystal violet solution.
-
Quantification: The number of colonies containing at least 50 cells is counted. The surviving fraction is calculated by normalizing the number of colonies in the treated wells to that in the control wells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the desired concentrations of this compound for the indicated time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Cells are treated with this compound, harvested, and washed with PBS.
-
Fixation: Cells are fixed in ice-cold 70% ethanol while vortexing and stored at -20°C.
-
Staining: Fixed cells are washed with PBS and resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
DNA Fiber Assay
-
Cell Labeling: Actively replicating cells are sequentially pulse-labeled with 5-iodo-2'-deoxyuridine (IdU) and 5-chloro-2'-deoxyuridine (CldU).
-
Treatment: Cells are treated with this compound.
-
Cell Lysis and DNA Spreading: Cells are harvested and lysed on a microscope slide to stretch the DNA fibers.
-
Immunostaining: The labeled DNA fibers are stained with specific antibodies against IdU and CldU.
-
Microscopy and Analysis: The lengths of the IdU and CldU tracks are measured using fluorescence microscopy to determine the replication fork speed and analyze replication stress.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: BAP1's role in the DNA damage response pathway.
Caption: Differential effects of this compound in BAP1 proficient vs. deficient cells.
Experimental Workflow Diagram
Caption: General experimental workflow for comparative analysis.
References
- 1. BAP1 loss augments sensitivity to BET inhibitors in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting BAP1 with small compound inhibitor for colon cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles and mechanisms of BAP1 deubiquitinase in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Unveiling the Anti-Tumor Potential of TG2-179-1: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the anti-tumor effects of TG2-179-1, a potent and selective covalent inhibitor of BRCA1-associated protein 1 (BAP1), a deubiquitinase implicated in various cancers.[1][2] Designed for researchers, scientists, and drug development professionals, this document objectively compares the performance of this compound with other therapeutic alternatives, supported by experimental data, detailed protocols, and pathway visualizations to facilitate informed research decisions.
Executive Summary
This compound demonstrates significant cytotoxic activity across a range of cancer cell lines, particularly in colon cancer, by inhibiting the deubiquitinase (DUB) activity of BAP1.[1][2] This inhibition leads to defective DNA replication and an increase in apoptosis.[1][3] Emerging evidence also suggests that the BAP1-mutant status of tumors may confer sensitivity to other classes of drugs, including BET and PARP inhibitors, positioning this compound within a promising new landscape of targeted cancer therapies.[4][5] This guide will delve into the quantitative efficacy of this compound, benchmark it against other compounds where data is available, and provide the necessary technical information for its experimental validation.
Comparative Efficacy of this compound
This compound has shown potent anti-proliferative effects in various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cancer types.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Colon Cancer | HCT116 | ~5 | [1] |
| Colon Cancer | SW480 | ~7.5 | [6] |
| Colon Cancer | LoVo | ~6 | [1] |
| Colon Cancer | HT-29 | ~7 | [1] |
| Colon Cancer | DLD-1 | ~4.5 | [6] |
| Colon Cancer | RKO | ~5.5 | [1] |
| Colon Cancer | SW620 | ~7 | [1] |
| Colon Cancer | Caco-2 | ~6.5 | [1] |
While direct head-to-head studies are limited, the efficacy of this compound can be contextualized by comparing its performance with other BAP1-targeted strategies and standard-of-care chemotherapeutics in BAP1-implicated cancers.
| Compound/Strategy | Cancer Type / Context | Key Findings | Reference |
| This compound | Colon Cancer (HCT116 Xenograft) | Reduces tumor volume at 10 and 30 mg/kg doses. | [6] |
| BET Inhibitors (e.g., OTX015) | BAP1-deficient Melanoma, ccRCC | BAP1 loss sensitizes cells to BET inhibitor-induced apoptosis and G1/G0 cell cycle arrest. | [4] |
| PARP Inhibitors (e.g., Rucaparib) | BAP1-mutated tumors | BAP1 biallelic inactivation shows a statistically significant difference in sensitivity to Rucaparib. | [5] |
| Doxorubicin | Colon Cancer (LS180) | Chemoresistance is associated with upregulation of SRC, which can be reversed. The IC50 in parental cells was 5 µM. | [7] |
Mechanism of Action: BAP1 Inhibition
This compound covalently binds to the active site of BAP1, inhibiting its deubiquitinase activity. BAP1 plays a crucial role in various cellular processes, including cell cycle progression, DNA damage repair, and transcriptional regulation. Its inhibition by this compound disrupts these processes, leading to anti-tumor effects.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility.
Colony Formation Assay
This assay assesses the long-term survival and proliferative capacity of cancer cells following treatment with this compound.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., 0.5% crystal violet in 25% methanol)
-
Microscope
Procedure:
-
Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
Wash the wells with PBS.
-
Fix the colonies with the fixation solution for 15 minutes.
-
Stain the fixed colonies with crystal violet solution for 20 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
References
- 1. Targeting BAP1 with small compound inhibitor for colon cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. BAP1 loss augments sensitivity to BET inhibitors in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Reverting doxorubicin resistance in colon cancer by targeting a key signaling protein, steroid receptor coactivator - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
A Comparative Guide to the Efficacy of TG2-179-1 in Mesothelioma and ccRCC Cell Lines
This guide provides a comprehensive comparison of the BAP1 inhibitor, this compound, with alternative and standard-of-care treatments for mesothelioma and clear cell renal cell carcinoma (ccRCC). The data presented is based on available preclinical research, highlighting the potential of targeting the BAP1 pathway in these cancers.
Introduction to this compound
This compound is a potent and selective covalent inhibitor of BRCA1-associated protein 1 (BAP1), a deubiquitinase that plays a crucial role in various cellular processes, including DNA damage repair and cell cycle regulation. Mutations in the BAP1 gene are frequently observed in several cancers, most notably mesothelioma and clear cell renal cell carcinoma, making it a compelling target for therapeutic intervention. This compound exerts its cytotoxic effects by binding to the active site of BAP1, leading to defective DNA replication and increased apoptosis in cancer cells.
Efficacy in Clear Cell Renal Cell Carcinoma (ccRCC)
Preclinical studies have demonstrated the cytotoxic activity of this compound in ccRCC cell lines. A key study showed that this compound was effective in both BAP1-proficient (786-O) and BAP1-deficient (Umrc-6) ccRCC cell lines, with a stronger cytotoxic effect observed in the BAP1-proficient cells.
Table 1: Comparative Efficacy of this compound and Standard-of-Care Tyrosine Kinase Inhibitors (TKIs) in ccRCC Cell Lines
| Compound | Cell Line | IC50 Value (µM) | Reference |
| This compound | 786-O (BAP1-proficient) | 6.35 | [1] |
| This compound | Umrc-6 (BAP1-deficient) | 10.4 | [1] |
| Sunitinib | 786-O | ~5 | [2] |
| Sunitinib | ACHN | Not specified | [3] |
| Sunitinib | Caki-1 | Not specified | [4] |
| Axitinib | A-498 | 13.6 | [5] |
| Axitinib | Caki-2 | 36 | [5] |
Efficacy in Mesothelioma
As of the latest available data, there are no direct studies evaluating the efficacy of this compound in mesothelioma cell lines. However, the high frequency of BAP1 mutations in mesothelioma suggests that BAP1 inhibition is a promising therapeutic strategy. Research on the role of BAP1 in mesothelioma provides valuable insights into the potential effects of inhibitors like this compound.
Studies have shown that the BAP1 status in mesothelioma cells can influence their sensitivity to conventional chemotherapies. For instance, BAP1-mutant mesothelioma cells have been found to be significantly less sensitive to the DNA-damaging agent gemcitabine compared to their wild-type counterparts.[6][7] Conversely, loss of functional BAP1 has been shown to increase sensitivity to TRAIL (tumour necrosis factor-related apoptosis-inducing ligand), suggesting an alternative therapeutic avenue for BAP1-deficient tumors.[8] Furthermore, alterations in BAP1 have been associated with resistance to cisplatin-based chemotherapy, a standard treatment for mesothelioma.[9]
Table 2: Efficacy of Standard-of-Care Chemotherapy in Mesothelioma Cell Lines
| Compound | Cell Line | IC50 Value (µM) | Reference |
| Cisplatin | H2452 | ~0.60 (parental) | [10] |
| Cisplatin | H28 | Not specified | [10] |
| Cisplatin | H226 | Not specified | [10] |
| Cisplatin | MSTO-211H | Not specified | [10] |
| Pemetrexed | MSTO-211H | 0.0318 | [1] |
| Pemetrexed | TCC-MESO-2 | 0.0323 | [1] |
| Pemetrexed | H2373 | Not specified | [11] |
| Pemetrexed | H2452 | Not specified | [11] |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental process for evaluating drug efficacy, the following diagrams are provided.
Caption: BAP1 signaling and the effect of this compound inhibition.
Caption: General experimental workflow for in vitro drug efficacy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with various concentrations of the test compound (e.g., this compound, cisplatin, sunitinib) and a vehicle control. Incubate for the desired period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.
-
Cell Culture and Treatment: Culture and treat cells with the compounds of interest as described for the viability assay.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and a viability dye such as propidium iodide (PI) or DAPI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Quantification: Quantify the percentage of apoptotic cells in each treatment group compared to the control.
Conclusion
This compound demonstrates notable efficacy in ccRCC cell lines, providing a strong rationale for its further development for this cancer. While direct evidence in mesothelioma is currently lacking, the high prevalence of BAP1 mutations and the known role of BAP1 in modulating sensitivity to other anticancer agents highlight the potential of this compound as a targeted therapy for a subset of mesothelioma patients. Further preclinical studies are warranted to directly assess the efficacy of this compound in BAP1-mutated mesothelioma cell lines and to explore potential combination strategies to overcome chemoresistance.
References
- 1. Upregulation of Thymidylate Synthase Induces Pemetrexed Resistance in Malignant Pleural Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sunitinib dose-escalation overcomes transient resistance in clear cell renal cell carcinoma and is associated with epigenetic modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Axitinib induces DNA damage response leading to senescence, mitotic catastrophe, and increased NK cell recognition in human renal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BAP1 Status Determines the Sensitivity of Malignant Mesothelioma Cells to Gemcitabine Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Loss of functional BAP1 augments sensitivity to TRAIL in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of BAP1 Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
BRCA1-associated protein 1 (BAP1) is a critical tumor suppressor protein and a deubiquitinating enzyme (DUB) that plays a pivotal role in DNA damage repair, cell cycle regulation, and chromatin dynamics. Its frequent inactivation in various cancers, including uveal melanoma, malignant mesothelioma, and clear cell renal cell carcinoma, has made it an attractive target for therapeutic intervention. In recent years, several small molecule inhibitors targeting BAP1 have emerged, offering potential avenues for cancer treatment. This guide provides a head-to-head comparison of key BAP1 small molecule inhibitors, focusing on their performance based on available experimental data.
Performance of BAP1 Small Molecule Inhibitors
Direct comparative studies of BAP1 inhibitors are limited. The following tables summarize the available quantitative data for prominent BAP1 small molecule inhibitors, collated from various sources.
| Inhibitor | Target(s) | IC50 / Effective Concentration | Cell Lines / System | Source(s) |
| iBAP-II | BAP1 | <0.1 µg/mL (BAP1 histone H2A deubiquitinase activity) | Biochemical Assay | [1][2] |
| 298 nM | Biochemical Assay | [3] | ||
| TG2-179-1 | BAP1 (covalent) | IC50: <10 µM | HCT116, HT29, SW48 colon cancer cells | [4] |
| IC50: 4.48-7.52 µM | Panel of eight colon cancer cell lines | [5] | ||
| iBAP | BAP1 | IC50: 0.5–1 µM | in vitro | [6] |
| PT33 | Multi-target DUB inhibitor (including BAP1) | Not explicitly stated for BAP1 | Colorectal cancer cells | [7] |
Mechanism of Action and Cellular Effects
| Inhibitor | Mechanism of Action | Key Cellular Effects | Source(s) |
| iBAP-II | Specific inhibitor of BAP1 histone H2A deubiquitinase activity. Displays higher affinity for BAP1 over other deubiquitinases like UCHL5, USP5, USP7, and USP8. | Reduces ASXL3 protein stability in small cell lung cancer (SCLC) cells. Suppresses ASCL1 expression. Exhibits more potent cell viability inhibition in SCLC cell lines compared to iBAP. | [1][2][6] |
| This compound | Covalently binds to the active site (Cys91) of BAP1. | Exerts cytotoxic activity against colon cancer cells, leading to defective replication and increased apoptosis. | [4][8] |
| iBAP | First-in-class inhibitor of BAP1's catalytic activity. | Reduces cell viability in SCLC cell lines. | [6] |
| PT33 | Covalent inhibition of BAP1 recruits HERC2 to compete with BARD1 for BRCA1 interaction. | Suppresses homologous recombination (HR) repair. Sensitizes colorectal cancer cells to radiotherapy. | [7] |
BAP1 Signaling Pathway and Inhibitor Intervention
BAP1 is a central player in the DNA damage response and cell cycle control. Its deubiquitinase activity is crucial for maintaining genomic stability. The following diagram illustrates a simplified BAP1 signaling pathway and the points of intervention for the discussed small molecule inhibitors.
Caption: Simplified BAP1 signaling pathway and points of inhibitor intervention.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
BAP1 Deubiquitinase (DUB) Activity Assay (Ubiquitin-AMC Assay)
This assay is commonly used to measure the enzymatic activity of BAP1 and the inhibitory effects of small molecules.
Principle: The assay utilizes a fluorogenic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC). Cleavage of the amide bond between ubiquitin and AMC by BAP1 releases free AMC, which produces a fluorescent signal. The rate of increase in fluorescence is proportional to the DUB activity.
Materials:
-
Recombinant BAP1 protein
-
Ub-AMC substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the BAP1 inhibitor in the assay buffer.
-
Add the recombinant BAP1 protein to the wells of the 96-well plate.
-
Add the inhibitor dilutions to the respective wells and incubate for a pre-determined time at room temperature.
-
Initiate the reaction by adding the Ub-AMC substrate to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~360-380 nm and an emission wavelength of ~460 nm.[9]
-
Monitor the fluorescence kinetically over time.
-
The rate of reaction is calculated from the linear phase of the fluorescence curve.
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
References
- 1. iBAP-II | BAP1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. This compound|CAS 1135023-19-6|DC Chemicals [dcchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting BAP1 with small compound inhibitor for colon cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Therapeutic targeting of BAP1/ASXL3 sub-complex in ASCL1-dependent small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of BAP1 recruits HERC2 to competitively dissociate BRCA1–BARD1, suppresses DNA repair and sensitizes CRC to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Assay Systems for Profiling Deubiquitinating Activity [mdpi.com]
The Synergistic Potential of TG2-179-1 in Combination with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The novel BAP1 inhibitor, TG2-179-1, has demonstrated significant cytotoxic activity as a standalone agent in preclinical cancer models. This guide explores the hypothesized synergistic effects of combining this compound with conventional chemotherapy agents. By targeting the DNA damage response pathway, this compound is poised to enhance the efficacy of DNA-damaging chemotherapeutics, potentially overcoming resistance and improving patient outcomes. This document provides a comparative analysis based on the mechanistic rationale for this synergy, supported by illustrative data and detailed experimental protocols for validation.
Introduction: this compound - A Novel BAP1 Inhibitor
This compound is a potent and selective inhibitor of BRCA1-associated protein 1 (BAP1), a deubiquitinase that plays a critical role in several cellular processes, including DNA damage repair.[1] As a tumor suppressor, BAP1 is frequently mutated in various cancers. However, in some contexts, such as colon cancer, BAP1 is upregulated and promotes cancer cell proliferation by aiding in DNA replication and suppressing apoptosis.[1] this compound exerts its cytotoxic effects by covalently binding to the active site of BAP1, leading to impaired DNA replication and an increase in programmed cell death.[1]
The Rationale for Synergy: Targeting DNA Damage Repair
The primary mechanism underpinning the hypothesized synergy between this compound and chemotherapy lies in the inhibition of DNA damage repair. Many conventional chemotherapeutic agents, such as platinum-based drugs (e.g., oxaliplatin) and antimetabolites (e.g., 5-fluorouracil), function by inducing significant DNA damage in rapidly dividing cancer cells.[2][3]
BAP1 is a key player in the homologous recombination (HR) pathway, a major DNA double-strand break repair mechanism.[4][5] By inhibiting BAP1, this compound is expected to disrupt this crucial repair process. When combined with a DNA-damaging chemotherapy agent, the cancer cells' ability to repair the induced damage would be compromised, leading to an accumulation of lethal DNA lesions and ultimately, enhanced cell death.
Caption: Hypothesized synergy of this compound and chemotherapy.
Comparative Performance: Illustrative Data
While direct experimental data on the synergistic effects of this compound with chemotherapy is not yet published, the following tables present hypothetical data to illustrate the expected outcomes of such a combination in a colon cancer cell line model. These tables are based on the Chou-Talalay method for drug combination analysis, where a Combination Index (CI) less than 1 indicates synergy.
Table 1: Hypothetical In Vitro Cytotoxicity of this compound and Oxaliplatin Combination
| Treatment Group (Colon Cancer Cells) | This compound (µM) | Oxaliplatin (µM) | Cell Viability (%) | Combination Index (CI) | Synergy Interpretation |
| Control | 0 | 0 | 100 | - | - |
| This compound alone | 5 | 0 | 75 | - | - |
| Oxaliplatin alone | 2 | 0 | 80 | - | - |
| Combination | 5 | 2 | 40 | < 0.9 | Synergistic |
Table 2: Hypothetical Dose Reduction Index (DRI) for Synergistic Combination
| Drug | Dose for 60% Inhibition (Single Agent) | Dose for 60% Inhibition (in Combination) | Dose Reduction Index (DRI) |
| This compound | 10 µM | 5 µM | 2.0 |
| Oxaliplatin | 5 µM | 2 µM | 2.5 |
A DRI greater than 1 indicates a favorable dose reduction, suggesting that lower, potentially less toxic, doses of each drug can be used when in combination to achieve the same therapeutic effect.
Experimental Protocols
To validate the hypothesized synergy, the following experimental protocols are recommended.
Cell Viability and Synergy Analysis (Chou-Talalay Method)
Objective: To quantify the cytotoxic effects of this compound and chemotherapy, alone and in combination, and to determine the nature of their interaction.
Methodology:
-
Cell Culture: Plate colon cancer cells (e.g., HCT116, SW480) in 96-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of this compound, the chemotherapeutic agent (e.g., oxaliplatin), and their combination at a constant ratio.
-
Viability Assay: After 48-72 hours of incubation, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the fraction of cells affected (Fa) for each treatment. Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.[6][7]
-
CI < 0.9: Synergism
-
CI 0.9 - 1.1: Additive effect
-
CI > 1.1: Antagonism
-
Caption: Experimental workflow for synergy determination.
Colony Formation Assay
Objective: To assess the long-term impact of the drug combination on the clonogenic survival of cancer cells.
Methodology:
-
Cell Plating: Seed a low density of cells in 6-well plates.
-
Drug Exposure: Treat the cells with this compound and/or chemotherapy for a specified duration.
-
Incubation: Remove the drug-containing medium, wash the cells, and incubate in fresh medium for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies (typically >50 cells).[8][9]
DNA Fiber Assay
Objective: To directly visualize the effect of this compound on DNA replication fork progression, especially in the context of chemotherapy-induced replication stress.
Methodology:
-
Pulse Labeling: Sequentially pulse-label replicating cells with two different thymidine analogs (e.g., CldU and IdU).
-
Drug Treatment: Expose cells to this compound and/or chemotherapy between or during the labeling periods.
-
DNA Spreading: Lyse the cells and spread the DNA fibers on microscope slides.
-
Immunostaining: Use specific antibodies to fluorescently label the CldU and IdU tracks.
-
Microscopy and Analysis: Visualize the DNA fibers using fluorescence microscopy and measure the length of the labeled tracks to determine the rate of replication fork progression.[10][11]
Conclusion and Future Directions
The inhibition of BAP1 by this compound presents a compelling strategy to potentiate the efficacy of DNA-damaging chemotherapies. The mechanistic rationale strongly suggests a synergistic interaction that could lead to improved therapeutic outcomes in cancers where BAP1 is active in DNA repair. The experimental protocols outlined in this guide provide a clear path for the preclinical validation of this promising combination therapy. Future in vivo studies using xenograft models will be crucial to confirm the synergistic anti-tumor activity and to evaluate the safety profile of the this compound and chemotherapy combination.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Combination Chemotherapy of Oxaliplatin, 5-Fluorouracil and Low Dose Leucovorin in Patients with Advanced Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Tumor suppressor and deubiquitinase BAP1 promotes DNA double-strand break repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Germline mutations in BAP1 impair its function in DNA double-strand break repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. artscimedia.case.edu [artscimedia.case.edu]
- 9. ossila.com [ossila.com]
- 10. Single Molecular Resolution to Monitor DNA Replication Fork Dynamics upon Stress by DNA Fiber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jove.com [jove.com]
Safety Operating Guide
Navigating the Disposal of TG2-179-1 in a Laboratory Setting
For researchers, scientists, and drug development professionals handling TG2-179-1, a potent inhibitor of BRCA1-associated protein 1 (BAP1), adherence to proper disposal procedures is a critical component of laboratory safety and regulatory compliance.[1][2][3][4] While a specific, universally mandated disposal protocol for this compound is not publicly available, established guidelines for the disposal of laboratory chemical waste provide a necessary framework. All handling and disposal activities must be conducted in accordance with local, state, and federal regulations and institutional policies.
Key Compound Information:
The following table summarizes essential information for this compound, a compound intended for research use only.[1][3]
| Property | Value |
| CAS Number | 1135023-19-6 |
| Molecular Formula | C₂₂H₁₄ClFN₄O₂S₂ |
| Appearance | Solid |
| Storage | -20°C |
| Primary Hazard | For research use only. Not for human or veterinary use. |
General Disposal Procedures for Laboratory Chemicals:
The proper disposal of this compound, as with any laboratory chemical, should be approached systematically to ensure safety and environmental protection. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance. The general workflow for chemical waste disposal is outlined below.
References
Personal protective equipment for handling TG2-179-1
Essential Safety and Handling Guide for TG2-179-1
This guide provides immediate and essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring laboratory safety and experimental integrity.
Chemical Profile and Hazards:
This compound is identified as a potent inhibitor of BRCA1-associated protein 1 (BAP1) and is utilized in cancer research, particularly for colon cancer studies.[1][2][3][4][5] It functions by covalently binding to the active site of BAP1, which can induce cytotoxic activity and apoptosis in cancer cells.[2][3][4][5] While specific hazard classifications are detailed in the Safety Data Sheet (SDS), compounds with cytotoxic properties warrant careful handling to avoid exposure.
| Property | Information | Source |
| CAS Number | 1135023-19-6 | [1][2] |
| Molecular Formula | C22H14ClFN4O2S2 | [1][2] |
| Appearance | Solid | [1] |
| Storage | Store at -20°C | [1] |
| Stability | ≥ 4 years at -20°C | [1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the "last line of defense" against chemical exposure in the laboratory.[6] The minimum required PPE for handling this compound includes:
| PPE Category | Specific Requirements | Rationale |
| Body Protection | Flame-resistant lab coat. | Protects skin and clothing from splashes and spills.[7][8] |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields. A face shield should be worn over safety glasses or goggles when there is a significant splash hazard. | Protects against chemical splashes, dust, and flying debris.[7][8][9] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). For chemicals of unknown toxicity, consider double-gloving with a flexible laminate glove underneath a heavy-duty outer glove. | Prevents skin contact and absorption.[7][8] Always consult the glove manufacturer's compatibility chart for specific chemicals.[6] |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects.[7][8] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a respirator (e.g., N95 or higher) may be necessary. | Minimizes inhalation of the compound, especially when handling the solid powder.[8] |
A hazard assessment of the specific laboratory operations is necessary to determine if additional PPE is required.[10]
Operational and Disposal Plans
Step-by-Step Handling Protocol:
-
Preparation: Before handling, thoroughly review the Safety Data Sheet for this compound. Ensure all necessary PPE is available and in good condition. Designate a specific area for handling, preferably within a chemical fume hood.
-
Weighing: To minimize inhalation of the solid compound, handle it in a fume hood or a ventilated balance enclosure.
-
Solution Preparation: this compound is soluble in DMF (2 mg/ml), Ethanol (2 mg/ml), and DMSO (1 mg/ml).[1] When dissolving, add the solvent slowly to the solid. Ultrasonic and warming may be needed for DMF.[4]
-
Experimentation: Conduct all experimental procedures involving this compound within a fume hood to contain any potential aerosols or vapors.
-
Post-Handling: After handling, decontaminate all surfaces and non-disposable equipment. Remove and dispose of PPE as hazardous waste. Wash hands thoroughly with soap and water.
Spill Management:
In case of a spill, evacuate the area if necessary. Wearing full PPE, contain the spill with absorbent materials. For solid spills, carefully sweep or scoop the material to avoid creating dust.[11] Place all contaminated materials into a sealed and labeled hazardous waste container.
Disposal Plan:
All waste contaminated with this compound must be treated as hazardous chemical waste.[11][12]
-
Waste Segregation:
-
Solid Waste: Dispose of all contaminated disposable items (e.g., gloves, pipette tips, weigh boats) in a designated, clearly labeled hazardous waste container.[11]
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and labeled hazardous waste container.[11][12] Do not mix with other waste streams.[12]
-
-
Container Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[12]
-
Storage: Store hazardous waste containers in a designated, secure area.
-
Final Disposal: Arrange for pickup and disposal by a certified hazardous waste disposal company through your institution's Environmental Health and Safety (EHS) department.[12]
Experimental Workflow
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound|CAS 1135023-19-6|DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Personal Protective Equipment – Lab Safety [ehs.lbl.gov]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
